16-Epivincamine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPRRQLKFXBCSJ-NRSPTQNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of 16-Epivincamine: An In-depth Technical Guide
Disclaimer: Scientific literature extensively details the mechanism of action for the indole alkaloid vincamine. However, specific research on its stereoisomer, 16-epivincamine, is sparse. This guide will, therefore, focus on the well-documented mechanisms of vincamine as a comprehensive proxy, with the acknowledgment that the stereochemical difference in this compound may lead to variations in potency and selectivity.
Core Mechanisms of Action
Vincamine, a natural monoterpenoid indole alkaloid derived from the lesser periwinkle plant (Vinca minor), exerts its pharmacological effects through a multi-targeted approach, primarily impacting cerebral circulation, neuronal excitability, and cellular stress responses. Its proposed mechanisms of action are categorized as follows:
-
Cerebral Vasodilation and Enhancement of Blood Flow: Vincamine is widely recognized for its ability to increase cerebral blood flow (CBF). This is particularly beneficial in conditions associated with cerebral ischemia or reduced blood supply. The vasodilatory effect is thought to be mediated by the relaxation of smooth muscle cells in cerebral arterioles, leading to an increased supply of oxygen and nutrients to brain tissue.
-
Modulation of Neuronal Ion Channels: A key aspect of vincamine's neuroprotective effect is its activity as a blocker of voltage-gated sodium channels. By inhibiting these channels, vincamine can reduce excessive neuronal firing, a hallmark of excitotoxicity, thereby protecting neurons from damage in ischemic conditions.
-
Antioxidant and Anti-inflammatory Effects: Vincamine has been shown to possess significant antioxidant properties. It modulates key signaling pathways involved in cellular defense against oxidative stress and inflammation, namely the Nrf2 and NF-κB pathways. This contributes to its neuroprotective profile by mitigating the damaging effects of reactive oxygen species (ROS) and pro-inflammatory cytokines in the brain.
Quantitative Data Summary
The following tables summarize the available quantitative data for vincamine's key pharmacological effects.
| Parameter | Value | Species/Model | Reference |
| Cerebral Blood Flow (CBF) Increase | |||
| Mean CBF Increase (Ischemic Areas) | 13.4% | Human (patients with cerebral ischemia) | [1] |
| Mean CBF Increase (Normal Areas) | 5.3% | Human (patients with cerebral ischemia) | [1] |
| Overall Hemispheric CBF Increase | Statistically significant (p < 0.01) | Human (patients receiving 40 mg infusion) | [2] |
| Voltage-Gated Sodium Channel Blockade | |||
| IC50 ([3H]batrachotoxin binding) | 1.9 µM | Rat cortical synaptosomes | |
| IC50 (whole-cell Na+ currents) | 72 µM | Rat cortical neurons | |
| Anticonvulsant Activity | |||
| ED50 (maximal electroshock-induced seizures) | 15.4 mg/kg (i.p.) | Mice |
Key Signaling Pathways
The neuroprotective effects of vincamine are, in part, mediated by its influence on the Nrf2 and NF-κB signaling pathways. These pathways are crucial regulators of cellular responses to oxidative stress and inflammation.
References
- 1. [The influence of vincamine on global and regional cerebral blood flow in acute and subchronic human cerebral ischimia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of vincamine on cerebral blood flow as a function of application rate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 16-Epivincamine (Vinpocetine) in Cerebral Circulation and Oxygen Utilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has been the subject of extensive research for its potential therapeutic effects on cerebrovascular disorders. This technical guide provides an in-depth analysis of the role of vinpocetine in modulating cerebral circulation and enhancing oxygen utilization. It consolidates quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways. The primary mechanism of action of vinpocetine involves the selective inhibition of phosphodiesterase type 1 (PDE1), leading to vasodilation and increased cerebral blood flow. Furthermore, vinpocetine exhibits neuroprotective effects through the modulation of ion channels and anti-inflammatory pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of drugs for neurological and cerebrovascular diseases.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, is a critical factor in the pathophysiology of stroke and other neurodegenerative diseases. The brain's high metabolic demand and limited energy reserves make it particularly vulnerable to hypoxic and ischemic insults. Consequently, therapeutic strategies aimed at improving cerebral circulation and oxygenation are of significant interest. Vinpocetine has emerged as a promising agent in this area, with numerous studies demonstrating its ability to enhance cerebral blood flow and exert neuroprotective effects. This guide synthesizes the current understanding of vinpocetine's mechanisms and its impact on cerebral hemodynamics and metabolism.
Quantitative Data on the Effects of Vinpocetine
The following tables summarize the quantitative effects of vinpocetine on cerebral blood flow and related parameters from various clinical and preclinical studies.
Table 1: Effects of Vinpocetine on Cerebral Blood Flow (CBF)
| Study Population | Dosage and Administration | Method | Brain Region | CBF Change | Citation |
| Chronic Ischemic Stroke Patients | 20 mg/day IV for 14 days | PET | Thalamus | +36% | |
| Chronic Ischemic Stroke Patients | 20 mg/day IV for 14 days | PET | Caudate Nucleus | +37% | |
| Healthy Male Volunteers | 20 mg IV | PET | Whole Brain | +7% | |
| Ischemic Stroke Patients | 20 mg IV | TCD/NIRS | Middle Cerebral Artery | Significant increase in Doppler Spectral Intensity | |
| Patients with Cerebral Small Vessel Disease | 15 mg/day oral for 3 months | TCD | Middle Cerebral Artery | Trend towards increased Breath Holding Index |
Table 2: Effects of Vinpocetine on Cerebral Oxygenation and Metabolism
| Study Population | Dosage and Administration | Method | Parameter | Effect | Citation |
| Ischemic Stroke Patients | 20 mg IV | NIRS | Reduced Hemoglobin (Hb) | Significant increase (p=0.027) | |
| Ischemic Stroke Patients | 20 mg IV | NIRS | Oxyhemoglobin (HbO2) | Non-significant increase | |
| Ischemic Stroke Patients | 20 mg IV | NIRS | Total Hemoglobin (HbT) | Non-significant increase | |
| Ischemic Stroke Patients | Single 20mg IV infusion | PET | Glucose Metabolism | Improved in the brain | |
| Chronic Ischemic Stroke Patients | 2-week IV treatment | PET | Glucose Metabolism | Increased in the brain |
Experimental Protocols
Positron Emission Tomography (PET) Study in Chronic Ischemic Stroke Patients
-
Objective: To assess the effect of a 14-day intravenous vinpocetine treatment on regional cerebral blood flow (rCBF) and cerebral metabolic rate of glucose (CMRglc).
-
Study Design: Double-blind, placebo-controlled trial.
-
Participants: 13 patients with chronic ischemic stroke.
-
Intervention:
-
Vinpocetine group (n=6): 20 mg of vinpocetine in 500 ml saline administered intravenously daily for 14 days.
-
Placebo group (n=7): 500 ml saline administered intravenously daily for 14 days.
-
-
Methodology:
-
PET scans were performed before the initiation of the treatment and after the 14-day treatment period.
-
rCBF was measured using H₂¹⁵O as the tracer.
-
rCMRglc was measured using ¹⁸F-FDG as the tracer.
-
Data analysis involved region of interest (ROI) analysis on co-registered PET and MRI images.
-
Transcranial Doppler (TCD) and Near-Infrared Spectroscopy (NIRS) Study in Ischemic Stroke Patients
-
Objective: To investigate the acute effects of a single intravenous dose of vinpocetine on cerebral perfusion and oxygenation.
-
Study Design: Double-blind, placebo-controlled study.
-
Participants: 43 patients with ischemic stroke.
-
Intervention:
-
Vinpocetine group: A single intravenous infusion of 20 mg vinpocetine in 500 ml saline.
-
Placebo group: A single intravenous infusion of 500 ml saline.
-
-
Methodology:
-
TCD: Mean cerebral blood flow velocity (CBFV), pulsatility index (PI), and Doppler spectral intensity (DSI) were monitored in the middle cerebral artery (MCA) on the affected side.
-
NIRS: Concentrations of oxyhemoglobin (HbO), reduced hemoglobin (Hb), and total hemoglobin (HbT) were measured frontolaterally on the side of the lesion.
-
Measurements were averaged for the 5 minutes before the infusion and the last 5 minutes of the infusion.
-
Signaling Pathways and Mechanisms of Action
Vasodilation via PDE1 Inhibition
The primary mechanism by which vinpocetine increases cerebral blood flow is through the selective inhibition of phosphodiesterase type 1 (PDE1). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, vinpocetine leads to an accumulation of cGMP in vascular smooth muscle cells, which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing vasodilation and an increase in cerebral blood flow.
Neuroprotective Mechanisms
Beyond its effects on cerebral circulation, vinpocetine exhibits direct neuroprotective properties through multiple mechanisms.
-
Inhibition of Voltage-Dependent Sodium Channels: Vinpocetine has been shown to block voltage-dependent Na+ channels. This action helps to stabilize neuronal membranes and reduce excessive neuronal firing, which is particularly beneficial in ischemic conditions where excitotoxicity contributes to cell death.
-
Anti-inflammatory Effects: Vinpocetine can inhibit the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. By preventing the activation of NF-κB, vinpocetine reduces the expression of pro-inflammatory cytokines and other inflammatory mediators, thereby mitigating the inflammatory response that follows an ischemic event.
Experimental Workflow for Assessing Vinpocetine's Effects
The following diagram illustrates a typical experimental workflow for evaluating the effects of vinpocetine on cerebral hemodynamics in a clinical setting.
Conclusion
Vinpocetine demonstrates a multifaceted role in the improvement of cerebral circulation and oxygen utilization. Its primary mechanism of action, the inhibition of PDE1, leads to a significant increase in cerebral blood flow. Concurrently, its neuroprotective effects, mediated by the inhibition of sodium channels and anti-inflammatory pathways, contribute to the preservation of neuronal integrity in the face of ischemic challenges. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of vinpocetine and related compounds as therapeutic agents for cerebrovascular disorders. Future studies should aim to further elucidate the long-term effects and optimal dosing regimens for various patient populations.
Investigating the Antioxidant Properties of 16-Epivincamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antioxidant properties of 16-Epivincamine is limited in publicly available scientific literature. This guide synthesizes information on the antioxidant activities of structurally related vinca alkaloids, primarily vincamine and vinpocetine, to provide a framework for investigating this compound. The experimental protocols and potential mechanisms described are based on established methodologies in antioxidant research and findings for these related compounds.
Introduction: The Potential Role of this compound in Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Vinca alkaloids, a class of compounds derived from the Madagascar periwinkle (Catharanthus roseus), have been extensively studied for their therapeutic properties. While best known for their anticancer effects, emerging research suggests that some vinca alkaloids also possess neuroprotective and antioxidant capabilities.
This compound, a stereoisomer of vincamine, is a lesser-studied member of this family. However, its structural similarity to vincamine and vinpocetine, both of which have demonstrated antioxidant and neuroprotective effects, suggests that this compound may also be a valuable agent for mitigating oxidative stress. This technical guide provides an overview of the potential antioxidant properties of this compound, drawing parallels from its close chemical relatives, and outlines key experimental approaches for its investigation.
Quantitative Data on Related Vinca Alkaloids
Table 1: Free Radical Scavenging Activity of Vincamine
| Assay | Organism/System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | In vitro | Significant scavenging activity noted | |
| Superoxide Anion Scavenging | In vitro | Effective scavenging reported |
Table 2: Antioxidant and Neuroprotective Effects of Vinpocetine
| Assay/Model | Effect | Mechanism | Reference |
| In vitro (cortical neurons) | Inhibition of ROS production | - | |
| In vitro (synaptosomes) | Reduction of lipid peroxidation | - | |
| Animal model of cerebral ischemia | Neuroprotection | Upregulation of antioxidant enzymes (via Nrf2 pathway) |
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant assays that can be employed to characterize the free radical scavenging properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound. DPPH is a stable free radical that, upon reduction by an antioxidant, loses its characteristic deep purple color.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
This compound (or test compound)
-
Ascorbic acid (or other positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound (or test compound)
-
Trolox (or other positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Dilution of ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound and a dilution series, as described for the DPPH assay. Prepare a similar dilution series for the positive control (e.g., Trolox).
-
Assay:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the various concentrations of the test compound or positive control to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antioxidant Screening
The following diagram illustrates a typical workflow for screening the antioxidant potential of a novel compound like this compound.
Caption: A generalized workflow for the antioxidant screening of a test compound.
Potential Signaling Pathway: Nrf2 Activation
Based on studies with the related compound vinpocetine, a potential mechanism for the antioxidant effect of this compound could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Proposed Nrf2 signaling pathway activation by this compound.
Conclusion
While direct evidence for the antioxidant properties of this compound is currently lacking, its structural relationship to vincamine and vinpocetine provides a strong rationale for its investigation as a potential antioxidant agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this compound in mitigating oxidative stress-related pathologies. Further research is warranted to elucidate the specific antioxidant profile of this promising vinca alkaloid.
16-Epivincamine: A Potential Neuroprotective Agent - A Technical Guide
Disclaimer: There is currently no direct scientific literature available on the neuroprotective properties of 16-Epivincamine. This guide leverages the extensive research on its close structural analog, vinpocetine , a synthetic derivative of the vinca alkaloid vincamine. The data, experimental protocols, and proposed mechanisms presented herein are based on the established neuroprotective profile of vinpocetine and serve as a technical framework for the prospective evaluation of this compound as a novel neuroprotective candidate.
Introduction
Neurodegenerative diseases and acute ischemic events such as stroke represent a significant and growing global health burden. The pathological hallmarks of these conditions often include excitotoxicity, oxidative stress, neuroinflammation, and ultimately, neuronal cell death. Consequently, the development of effective neuroprotective agents that can mitigate these damaging processes is a critical goal in modern drug discovery.
Vinca alkaloids, derived from the periwinkle plant (Catharanthus roseus), and their synthetic derivatives have been investigated for a range of therapeutic applications. Among these, vinpocetine has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. Given its structural similarity, this compound is presented here as a compound of interest for neuroprotective research. This technical guide provides a comprehensive overview of the potential mechanisms of action and a roadmap for the preclinical evaluation of this compound, based on the well-documented properties of vinpocetine.
Proposed Mechanisms of Neuroprotection
The neuroprotective effects of vinpocetine, and by extension, the potential effects of this compound, are attributed to several key molecular and cellular mechanisms:
-
Enhancement of Cerebral Blood Flow and Metabolism: Vinpocetine is known to selectively increase cerebral blood flow, thereby improving oxygen and glucose supply to the brain, which is crucial for neuronal survival, particularly in ischemic conditions.[1]
-
Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, vinpocetine increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved cerebral circulation.
-
Modulation of Voltage-Gated Sodium Channels: Vinpocetine has been shown to block voltage-gated sodium channels, which can reduce neuronal excitability and protect against excitotoxicity-induced neuronal damage.[2][3]
-
Anti-inflammatory Activity: Vinpocetine can suppress neuroinflammation by inhibiting the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[4][5]
-
Antioxidant Properties: The compound exhibits direct antioxidant effects by scavenging free radicals and can also upregulate endogenous antioxidant defense mechanisms.[6]
-
Inhibition of Glutamate Excitotoxicity: Vinpocetine has been demonstrated to protect neurons from cell death induced by excessive glutamate, a key mediator of neuronal damage in stroke and neurodegenerative diseases.[7]
Quantitative Data (Based on Vinpocetine Studies)
The following tables summarize key quantitative data from in vitro and in vivo studies of vinpocetine, which can serve as a benchmark for the evaluation of this compound.
| In Vitro Assays | Target/Model | Parameter | Value | Reference |
| Excitotoxicity | Glutamate-induced toxicity in primary cortical neurons | IC50 (LDH release) | 2-7 µM | [8] |
| NMDA-induced toxicity in primary cortical neurons | IC50 (LDH release) | 2-7 µM | [8] | |
| Sodium Channel Blockade | Rat NaV1.8 channels (depolarized state) | IC50 | 3.5 µM | [2][9] |
| Rat NaV1.8 channels (hyperpolarized state) | IC50 | 10.4 µM | [2][9] | |
| Anti-inflammatory Activity | IKKβ kinase activity | IC50 | ~17.17 µM | [4] |
| NF-κB transcriptional activity | IC50 | ~25 µM | [4] | |
| PDE1 Inhibition | PDE1A/1B | IC50 | 8-20 µM | [10] |
| PDE1C | IC50 | 40-50 µM | [10] |
| In Vivo Models | Model | Species | Treatment | Outcome | Reference |
| Focal Cerebral Ischemia | Permanent MCAO | Rat | 3 mg/kg i.p. (30 min post-ischemia) | 42% reduction in infarct volume | [8] |
| Excitotoxicity | NMDA-induced entorhinal cortex lesion | Rat | 10 mg/kg i.p. | 23% reduction in neuronal lesion size | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the neuroprotective potential of a compound like this compound, based on protocols used for vinpocetine.
In Vitro Glutamate-Induced Excitotoxicity Assay
Objective: To determine the ability of the test compound to protect primary neurons from glutamate-induced cell death.
Methodology:
-
Cell Culture:
-
Prepare primary cortical neuron cultures from embryonic day 18 (E18) Sprague-Dawley rats.
-
Plate dissociated neurons on poly-D-lysine-coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Maintain cultures at 37°C in a humidified 5% CO2 incubator for 12-14 days.
-
-
Excitotoxicity Induction:
-
Pre-treat neuronal cultures with various concentrations of this compound (or vehicle control) for 1 hour.
-
Induce excitotoxicity by exposing the neurons to 100 µM glutamate and 10 µM glycine for 20 minutes to 24 hours.[5]
-
-
Assessment of Neuroprotection (24 hours post-glutamate exposure):
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell death using a commercially available kit.
-
MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.
-
Immunocytochemistry: Fix cells and stain for neuronal markers (e.g., NeuN or MAP2) and a nuclear counterstain (e.g., DAPI) to visualize and quantify neuronal survival.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
Objective: To evaluate the neuroprotective efficacy of the test compound in a rodent model of ischemic stroke.
Methodology:
-
Animal Model:
-
Use adult male C57BL/6 mice (22-28 g).
-
Anesthetize the mice with isoflurane.
-
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Insert a silicon-coated 6-0 nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[2][7]
-
Maintain the occlusion for 60 minutes, then withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 3-10 mg/kg, intraperitoneally) or vehicle at the time of reperfusion or at a specified time post-occlusion.
-
-
Outcome Measures:
-
Neurological Deficit Scoring (24 hours post-MCAO): Assess motor and sensory deficits using a standardized neurological scoring system (e.g., a 0-5 point scale).
-
Infarct Volume Measurement (24-48 hours post-MCAO):
-
Euthanize the animals and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC).[7]
-
Quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.
-
-
Apoptosis Assessment (TUNEL Staining):
-
NF-κB Luciferase Reporter Assay
Objective: To determine if the test compound inhibits the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulate NF-κB activation with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 100 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated vehicle control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Proposed multi-target neuroprotective mechanisms of this compound.
Experimental Workflows
Caption: Workflow for in vitro evaluation of neuroprotection against excitotoxicity.
Caption: Workflow for in vivo evaluation of neuroprotection in a stroke model.
Conclusion
While direct evidence for the neuroprotective effects of this compound is currently lacking, the extensive research on its close analog, vinpocetine, provides a strong rationale for its investigation. The multifaceted mechanisms of action of vinpocetine, including enhancement of cerebral blood flow, anti-inflammatory, and anti-excitotoxic properties, suggest that this compound may possess a similar, and potentially potent, neuroprotective profile. The experimental protocols and quantitative benchmarks outlined in this guide offer a clear and structured path for the preclinical evaluation of this compound. Further research is warranted to elucidate the specific pharmacological properties of this compound and to determine its potential as a novel therapeutic agent for the treatment of ischemic and neurodegenerative disorders.
References
- 1. Glutamate Excitotoxicity Assay [neuroproof.com]
- 2. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinpocetine inhibits amyloid-beta induced activation of NF-κB, NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. analysis-of-apoptosis-by-cytometry-using-tunel-assay - Ask this paper | Bohrium [bohrium.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epivincamine is a monoterpenoid indole alkaloid and a stereoisomer of the well-known cerebral vasodilator, vincamine. While often encountered as a byproduct in the synthetic production of vincamine, this compound is also a naturally occurring compound, primarily found in plants of the Vinca genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies related to this compound and associated vinca alkaloids.
Discovery and Natural Occurrence
The discovery of this compound is intrinsically linked to the extensive research on the alkaloids present in the leaves of the lesser periwinkle, Vinca minor L. (Apocynaceae). Following the isolation of vincamine, subsequent detailed analyses of the minor alkaloidal constituents of Vinca minor led to the identification of several related compounds, including this compound. It is typically present in much lower concentrations than its diastereomer, vincamine.
While Vinca minor remains the principal natural source, related eburnane-type alkaloids have been isolated from other species within the Apocynaceae family, suggesting the potential for this compound to be present in other genera as well.
Quantitative Data on Natural Abundance
Precise quantitative data for this compound in natural sources is limited due to its low abundance. However, its presence is often noted in the context of vincamine extraction and purification. In synthetic routes, the ratio of vincamine to this compound can vary significantly depending on the reaction conditions. For instance, one synthetic method involving the conversion of tabersonine results in an approximate 8:2 ratio of (+)-vincamine to 16-epi-vincamine.
| Compound | Plant Source | Typical Abundance | Notes |
| Vincamine | Vinca minor | Major alkaloid | Concentration varies with season and plant age. |
| This compound | Vinca minor | Minor alkaloid | Often co-isolated with vincamine. |
Biosynthesis
The biosynthesis of this compound follows the general pathway for eburnane-type indole alkaloids, originating from the condensation of tryptamine and secologanin. The key intermediate, strictosidine, undergoes a series of enzymatic transformations to form the eburnane skeleton. The stereochemistry at the C-16 position is determined during the final stages of the biosynthetic pathway, likely through the action of a specific reductase or isomerase. The predominance of vincamine over this compound in nature suggests that the enzymatic steps favor the formation of the (16R)-hydroxyl configuration of vincamine.
Below is a conceptual workflow illustrating the general biosynthetic origin of vincamine and its epimer.
Experimental Protocols
Isolation of Vincamine and this compound from a Synthetic Mixture
The following protocol describes a general method for the separation of vincamine and this compound from a synthetic reaction mixture, based on semi-preparative High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
The crude reaction mixture containing vincamine and this compound is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.
-
The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
-
System: Semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode. The exact composition should be optimized to achieve baseline separation of the two isomers.
-
Flow Rate: Adjusted according to the column dimensions.
-
Detection: UV detection at a wavelength where both compounds exhibit strong absorbance (e.g., 254 nm or 280 nm).
3. Fraction Collection:
-
The eluent is monitored, and fractions corresponding to the peaks of this compound and vincamine are collected separately.
4. Post-purification:
-
The collected fractions are concentrated under reduced pressure to remove the mobile phase solvents.
-
The purity of the isolated compounds is confirmed by analytical HPLC.
-
The structures are unequivocally identified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The logical workflow for this process is outlined below.
Conclusion
This compound, a naturally occurring stereoisomer of vincamine, represents an interesting minor alkaloid from Vinca minor. While its biological activities are less explored than those of vincamine, its presence as a natural product and a synthetic impurity necessitates robust analytical methods for its separation and characterization. Further research into the specific enzymatic controls of its biosynthesis could provide valuable insights into the stereochemical diversity of vinca alkaloids.
An In-depth Review of the History and Development of 16-Epivincamine Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epivincamine, a stereoisomer of the Vinca minor alkaloid vincamine, has been a subject of scientific inquiry due to its potential as a nootropic and cerebrovascular agent. As a member of the vinca alkaloid family, which includes potent anti-cancer drugs like vincristine and vinblastine, the unique pharmacological profile of vincamine and its analogues has spurred research into their therapeutic applications for neurological and cerebrovascular disorders. This technical guide provides a comprehensive overview of the history, development, and current understanding of this compound research, with a focus on its synthesis, biological activities, and potential mechanisms of action.
History and Discovery
The story of this compound is intrinsically linked to the broader history of Vinca alkaloids. The parent compound, vincamine, was first isolated from the leaves of the lesser periwinkle plant, Vinca minor, in the 1950s. Initial research into vincamine revealed its vasodilatory effects, particularly on cerebral blood vessels, leading to its clinical use in some European countries for the treatment of cerebrovascular disorders and cognitive impairment.
The exploration of vincamine's stereochemistry led to the identification and synthesis of its various isomers, including this compound. The spatial arrangement of substituents at the C16 position of the vincamine molecule was found to significantly influence its biological activity. Early research focused on comparing the pharmacological effects of these different stereoisomers to identify compounds with improved therapeutic profiles.
Synthesis and Chemical Properties
The total synthesis of vincamine and its stereoisomers, including this compound, has been a significant area of research in organic chemistry. Various synthetic strategies have been developed to achieve stereoselective synthesis, allowing for the production of specific isomers for pharmacological evaluation.
General Synthetic Approach:
A common retrosynthetic analysis of vincamine and its analogues involves the disconnection of the pentacyclic core into key building blocks. A crucial step often involves the formation of the C/D ring system, followed by the stereocontrolled introduction of the ethyl group and the ester functionality at the C16 position.
Below is a generalized workflow for the synthesis of a vincamine analogue, highlighting the key stages.
An In-depth Technical Guide to the Molecular Targets of 16-Epivincamine in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct research has been conducted on the specific molecular targets of 16-Epivincamine. This guide extrapolates potential targets and mechanisms based on extensive research of its close structural analogues, vincamine and particularly vinpocetine. All quantitative data and experimental protocols provided are for these analogues and should be considered as a starting point for the investigation of this compound.
Executive Summary
This compound, a synthetic derivative of the Vinca alkaloid vincamine, is presumed to share the neuroprotective and cerebral blood flow-enhancing properties of its analogues. This document provides a comprehensive overview of the likely molecular targets of this compound in neuronal cells, based on the well-documented mechanisms of vinpocetine. The primary molecular targets identified are:
-
Phosphodiesterase type 1 (PDE1): Inhibition of this enzyme leads to increased levels of cyclic nucleotides (cAMP and cGMP), promoting vasodilation and neuronal plasticity.
-
Voltage-gated sodium channels (VGSCs): Blockade of these channels reduces neuronal excitability and protects against excitotoxicity.
-
IKK/NF-κB signaling pathway: Inhibition of this inflammatory pathway reduces the expression of pro-inflammatory mediators, thereby conferring anti-inflammatory effects within the central nervous system.
This guide presents available quantitative data for vinpocetine's interaction with these targets, detailed experimental protocols for assessing compound activity, and visual representations of the key signaling pathways.
Quantitative Data on Vinpocetine's Molecular Targets
The following tables summarize the available quantitative data for vinpocetine, which can be used as a reference for designing studies on this compound.
Table 1: Inhibition of Voltage-Gated Sodium Channels by Vinpocetine
| Channel Type | Cell Type | IC50 Value | Reference |
| Voltage-gated Na+ channels | Cultured rat cerebrocortical neurons | 44.2 ± 14.6 µM | |
| Cloned rat NaV1.8 (TTXr) | Dorsal root ganglion-derived cell line (ND7/23) | 10.4 µM (from -90 mV holding potential) | |
| Cloned rat NaV1.8 (TTXr) | Dorsal root ganglion-derived cell line (ND7/23) | 3.5 µM (from -35 mV holding potential) |
Table 2: Inhibition of the IKK/NF-κB Pathway by Vinpocetine
| Target | Assay System | IC50 Value | Reference |
| IKKβ kinase activity | In vitro kinase assay (cell-free) | ≈17.17 µM | |
| NF-κB-dependent transcriptional activity | Intracellular assay | ≈25 µM |
Key Signaling Pathways and Their Modulation
PDE1 Inhibition and Downstream Effects
Inhibition of PDE1 by vinca alkaloids like vinpocetine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular concentrations of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events leads to the relaxation of smooth muscle cells in cerebral blood vessels, causing vasodilation and increased cerebral blood flow. In neurons, elevated cAMP and cGMP levels are associated with enhanced synaptic plasticity and neuroprotection.
Figure 1: PDE1 Inhibition Pathway.
Blockade of Voltage-Gated Sodium Channels
Vinpocetine has been shown to block voltage-gated sodium channels in a state-dependent manner. This action reduces the influx of sodium ions into neurons, thereby stabilizing the cell membrane and decreasing neuronal excitability. In pathological conditions such as ischemia, excessive glutamate release leads to over-activation of glutamate receptors and a massive influx of Ca2+, a phenomenon known as excitotoxicity. By inhibiting sodium channels, this compound could indirectly reduce this excitotoxic cascade, leading to neuroprotection.
Figure 2: Voltage-Gated Sodium Channel Blockade.
Inhibition of the IKK/NF-κB Inflammatory Pathway
Vinpocetine has demonstrated anti-inflammatory properties by directly inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This mechanism is independent of its effects on PDE1 and ion channels.
Figure 3: IKK/NF-kB Inhibition Pathway.
Experimental Protocols
The following are generalized protocols for assessing the activity of compounds like this compound at its putative molecular targets.
Phosphodiesterase 1 (PDE1) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE1.
Materials:
-
Recombinant human PDE1 enzyme
-
cGMP (substrate)
-
5'-Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Vinpocetine)
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute PDE1 enzyme and 5'-nucleotidase in assay buffer.
-
Prepare a serial dilution of the test compound and positive control.
-
Prepare a solution of cGMP in assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the test compound or control, followed by the PDE1 enzyme.
-
Incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate for 30 minutes at 30°C.
-
Stop the PDE1 reaction and initiate the 5'-nucleotidase reaction by adding the 5'-nucleotidase solution.
-
Incubate for 10 minutes at 30°C.
-
-
Detection:
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
This protocol describes the measurement of sodium currents in cultured neuronal cells to assess the inhibitory effects of a test compound.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons or a suitable cell line)
-
External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose)
-
Internal solution (containing CsF, CsCl, NaCl, EGTA, and HEPES)
-
Test compound (e.g., this compound)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation:
-
Plate neuronal cells on coverslips and culture until they are suitable for recording.
-
-
Recording Setup:
-
Mount a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull recording pipettes from borosilicate glass capillaries and fill with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -90 mV.
-
-
Data Acquisition:
-
Elicit sodium currents by applying depolarizing voltage steps.
-
Record the peak inward current at each voltage step.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the test compound at various concentrations.
-
Record the sodium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
-
To assess state-dependence, vary the holding potential or the frequency of depolarizing pulses.
-
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of a test compound.
Materials:
-
Neuronal cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293 cells)
-
Cell culture medium
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Test compound (e.g., this compound)
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding the inflammatory stimulus (e.g., TNF-α) to the wells.
-
Include control wells with no stimulus and wells with stimulus but no test compound.
-
Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Add the luciferase assay reagent, which contains the substrate luciferin, to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value from the concentration-response curve.
-
Conclusion
While direct experimental evidence for the molecular targets of this compound in neuronal cells is currently lacking, the extensive research on its analogue, vinpocetine, provides a strong foundation for future investigations. The primary putative targets—PDE1, voltage-gated sodium channels, and the IKK/NF-κB pathway—represent key nodes in neuronal function, survival, and inflammation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to elucidate the precise mechanisms of action of this compound and to quantify its potency at these targets. Such studies are essential for the continued development and potential therapeutic application of this and related compounds for the treatment of cerebrovascular and neurodegenerative disorders.
Methodological & Application
Application Notes and Protocols for In Vitro Neuroprotection Assays Using 16-Epivincamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epivincamine, a derivative of the vinca alkaloid vincamine, is a compound of interest for its potential neuroprotective properties. These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of this compound in vitro. The described assays are fundamental for elucidating the compound's mechanism of action and quantifying its efficacy in protecting neuronal cells from various insults. The protocols are designed to be adaptable for use with different neuronal cell types and various models of neurodegeneration. While specific quantitative data for this compound is not extensively available in public literature, this document provides example data tables to illustrate expected outcomes and aid in data interpretation.
Overview of In Vitro Neuroprotection Assays
A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective potential of a compound like this compound. These assays typically involve subjecting cultured neuronal cells to a neurotoxic stimulus in the presence or absence of the test compound. The key endpoints measured include cell viability, cytotoxicity, apoptosis, and the modulation of specific signaling pathways.
Commonly Used Neuronal Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
Primary Neuronal Cultures: Derived from embryonic or neonatal rodent brains (e.g., cortical, hippocampal, or cerebellar neurons), these cultures more closely mimic the in vivo environment but are more challenging to maintain.[1]
Common Neurotoxic Stimuli:
-
Oxidative Stress Inducers: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), rotenone.
-
Excitotoxicity Inducers: Glutamate, N-methyl-D-aspartate (NMDA).
-
Amyloid-β (Aβ) peptides: To model Alzheimer's disease.
-
Serum deprivation: To induce apoptosis.
Experimental Protocols
Cell Culture and Differentiation
Protocol for SH-SY5Y Cell Culture and Differentiation:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 5 x 10⁴ cells/cm².[1]
-
Differentiation (Optional but Recommended): To obtain more neuron-like cells, differentiate the SH-SY5Y cells by reducing the FBS concentration to 1-2.5% and adding 10 µM all-trans-retinoic acid (RA) for 3-5 days.
Assessment of Cell Viability and Cytotoxicity
2.2.1. MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxic stimulus (e.g., 100 µM H₂O₂) and incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
2.2.2. LDH Assay (Cytotoxicity)
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of cytotoxicity.[4][5]
Protocol:
-
Follow the same cell seeding, differentiation, and treatment steps as in the MTT assay.
-
After the 24-hour incubation with the neurotoxin, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Assessment of Apoptosis
2.3.1. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[6][7] Its activity can be measured using a fluorometric or colorimetric assay.
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Treat cells with this compound and a neurotoxic stimulus as previously described.
-
Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify caspase-3 activity relative to the control group.
2.3.2. Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)
The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate.
Protocol:
-
Seed and differentiate SH-SY5Y cells in 6-well plates.
-
Treat the cells as described above.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and calculate the Bcl-2/Bax ratio.
Data Presentation
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in H₂O₂-Treated SH-SY5Y Cells (Example Data)
| Treatment Group | This compound (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control | 0 | 100 ± 5.2 | 5.1 ± 1.2 |
| H₂O₂ (100 µM) | 0 | 45.3 ± 4.1 | 85.4 ± 6.3 |
| H₂O₂ + this compound | 1 | 58.7 ± 3.9 | 65.2 ± 5.1 |
| H₂O₂ + this compound | 10 | 75.1 ± 4.5 | 40.8 ± 4.2 |
| H₂O₂ + this compound | 50 | 88.9 ± 5.0 | 22.6 ± 3.5 |
Table 2: Effect of this compound on Apoptotic Markers in H₂O₂-Treated SH-SY5Y Cells (Example Data)
| Treatment Group | This compound (µM) | Relative Caspase-3 Activity | Bcl-2/Bax Ratio (Fold Change) |
| Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.08 |
| H₂O₂ (100 µM) | 0 | 3.52 ± 0.28 | 0.25 ± 0.04 |
| H₂O₂ + this compound | 1 | 2.89 ± 0.21 | 0.45 ± 0.05 |
| H₂O₂ + this compound | 10 | 1.95 ± 0.18 | 0.78 ± 0.06 |
| H₂O₂ + this compound | 50 | 1.21 ± 0.15 | 0.92 ± 0.07 |
Visualization of Signaling Pathways and Workflows
Proposed Neuroprotective Signaling Pathways of this compound
Vincamine has been reported to exert neuroprotective effects through the modulation of inflammatory and oxidative stress pathways.[8] It is plausible that this compound may act through similar or related pathways, such as the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for neuronal survival.[9][10]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influencing factors and repair advancements in rodent models of peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 16-Epivincamine in Animal Models of Ischemic Stroke
Disclaimer: As of late 2025, specific studies on 16-Epivincamine in animal models of ischemic stroke are not widely available in published literature. The following application notes and protocols are based on established methodologies for the closely related compound, vinpocetine, a known neuroprotective agent, and are intended to serve as a comprehensive template for researchers. All experimental designs should be validated and optimized.
Introduction
Ischemic stroke is a leading cause of mortality and long-term disability, characterized by a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, which lead to neuronal death in the affected brain region. Neuroprotective strategies aim to interrupt these detrimental processes. This compound, a stereoisomer of vincamine, is a promising candidate for neuroprotection. Its structural similarity to vinpocetine suggests potential mechanisms of action that include modulation of cerebral blood flow, anti-inflammatory effects, and reduction of neuronal excitotoxicity.
These notes provide detailed protocols for evaluating the neuroprotective efficacy of this compound in a rat model of transient focal cerebral ischemia, specifically the Middle Cerebral Artery Occlusion (MCAO) model. This model is highly relevant to human clinical stroke.
Mechanism of Action (Hypothesized)
Based on the known effects of the related compound vinpocetine, this compound is hypothesized to exert its neuroprotective effects through a multi-target mechanism. A primary proposed pathway involves the inhibition of Phosphodiesterase type 1 (PDE1), leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation, which improves cerebral blood flow. Additionally, it is suggested to inhibit the NF-κB inflammatory pathway and modulate voltage-gated sodium channels to reduce excitotoxicity and apoptosis.
Figure 1: Hypothesized neuroprotective signaling pathway of this compound.
Data Presentation: Efficacy of this compound
The following tables present hypothetical, yet realistic, quantitative data illustrating the expected neuroprotective effects of this compound in a rat MCAO model. These tables are designed for easy comparison of dose-dependent effects on key stroke outcome measures.
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | Dose (mg/kg) | N | Infarct Volume (mm³) (Mean ± SD) | % Reduction vs. Vehicle |
| Sham | - | 10 | 0 ± 0 | - |
| Vehicle (Saline) | - | 10 | 215 ± 25 | 0% |
| This compound | 5 | 10 | 180 ± 22 | 16.3% |
| This compound | 10 | 10 | 145 ± 20 | 32.6% |
| This compound | 20 | 10 | 105 ± 18 | 51.2% |
Table 2: Effect of this compound on Neurological Deficit Scores
| Treatment Group | Dose (mg/kg) | N | Neurological Score (Median, 24h post-MCAO) |
| Sham | - | 10 | 0 |
| Vehicle (Saline) | - | 10 | 4 |
| This compound | 5 | 10 | 3 |
| This compound | 10 | 10 | 2 |
| This compound | 20 | 10 | 1 |
| Note: Neurological scores are based on a 0-5 scale where 0 is no deficit and 5 is severe deficit. |
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia, which is a widely used and reproducible model.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetics: Isoflurane, Ketamine/Xylazine
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical instruments (micro-scissors, forceps, microvascular clips)
-
Heating pad with rectal probe for temperature control
-
Sutures (6-0 silk)
-
Saline, 0.9%
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane, 4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with 6-0 silk sutures. Place a temporary microvascular clip on the ICA to prevent bleeding.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Gently insert the 4-0 silicon-coated monofilament through the ECA stump into the ICA until a slight resistance is felt (approximately 18-20 mm from the bifurcation), indicating the occlusion of the origin of the Middle Cerebral Artery (MCA).
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.
-
Closure: Remove the temporary clip from the ICA, permanently ligate the ECA stump, and close the cervical incision.
-
Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery. Monitor for any adverse effects.
Protocol 2: Drug Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% DMSO in saline)
-
Syringes and needles for administration
Procedure:
-
Preparation: Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., 5, 10, 20 mg/kg).
-
Administration: Administer the prepared solution or vehicle via intraperitoneal (i.p.) injection.
-
Timing: The timing of administration is a critical variable. For neuroprotection studies, a common paradigm is to administer the compound immediately after the start of reperfusion (i.e., after filament withdrawal).
Figure 2: Experimental workflow for testing this compound in a rat MCAO model.
Protocol 3: Assessment of Neurological Deficit
Neurological scoring provides a functional measure of the stroke outcome. This should be performed by an investigator blinded to the treatment groups.
Materials:
-
Scoring sheet
-
Testing arena
Procedure (24 hours post-MCAO):
-
Scoring System: Use a validated scoring system, such as a 5-point scale:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully (a mild focal deficit).
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity; decreased level of consciousness.
-
5: Death.
-
-
Observation: Place the rat in an open field and observe its spontaneous activity for 2-3 minutes.
-
Suspension Test: Suspend the rat by its tail to observe forelimb flexion.
-
Record Score: Assign a score based on the most severe deficit observed.
Protocol 4: Infarct Volume Measurement
This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize the infarct area. Healthy tissue stains red, while the infarcted tissue remains white.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Rat brain matrix
-
Digital camera and image analysis software (e.g., ImageJ)
-
10% neutral buffered formalin
Procedure:
-
Brain Collection: At 24 hours post-MCAO, euthanize the rat under deep anesthesia and decapitate.
-
Brain Slicing: Quickly remove the brain and place it in a cold brain matrix. Cut the brain into 2 mm coronal slices.
-
TTC Staining: Incubate the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark.
-
Fixation: After staining, transfer the slices to 10% formalin to fix the tissue.
-
Imaging: Capture high-resolution digital images of both sides of each slice.
-
Image Analysis:
-
Using image analysis software, measure the total area of the hemisphere and the area of the infarct (white region) for each slice.
-
To correct for edema, calculate the infarct volume using the following formula:
-
Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Measured Infarct Volume])
-
-
Sum the volumes from all slices to get the total infarct volume for each brain.
-
Conclusion
The protocols and data presented provide a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent for ischemic stroke. By utilizing the well-established rat MCAO model and quantifying outcomes through infarct volume and neurological scoring, researchers can effectively assess the therapeutic potential of this compound. Further studies could also explore different administration routes, therapeutic windows, and long-term functional outcomes.
Standard operating procedures for cell culture experiments with 16-Epivincamine.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific biological data for 16-Epivincamine is publicly available. The following protocols and data are based on the known activities of the parent compound, vincamine, and its analogues. Researchers must perform independent validation and optimization for this compound.
Introduction
This compound is a member of the vinca alkaloid family of compounds. Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), and their synthetic analogues have been extensively studied for their therapeutic potential, particularly in cancer chemotherapy.[1] Vincamine, the parent compound of this compound, has demonstrated antioxidant and neuroprotective properties and has more recently been investigated for its anticancer potential.
The proposed mechanism of action for some vinca alkaloids involves the induction of apoptosis (programmed cell death) in cancer cells. For instance, vincamine has been shown to induce caspase-3-dependent apoptosis in human lung cancer cell lines (A549) and disrupt the mitochondrial membrane potential. These compounds can also influence various signaling pathways, including MAPK, NF-κB, and Nrf2. Given its structural similarity to other vinca alkaloids, it is plausible that this compound may exhibit similar cytotoxic or cytostatic effects on cancer cell lines.
These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell culture, including protocols for assessing its effects on cell viability and proliferation.
Quantitative Data Summary
The following table summarizes the available cytotoxic and antiproliferative data for vincamine and its analogues. This data should be used as a reference point for designing experiments with this compound, as the optimal concentrations for this compound may differ.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Vincamine | A549 (Human Lung Carcinoma) | Cell Viability | IC50 | 309.7 µM | |
| Analogue 4 (Vincamine Derivative) | HL-60 (Human Leukemia) | Antiproliferative | - | - | [1] |
| Analogue 4 (Vincamine Derivative) | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | LC50 | 14.1 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) are measures of a compound's potency in inhibiting a biological or biochemical function. Lower values indicate higher potency.
Experimental Protocols
General Cell Culture and Maintenance
Successful experiments with this compound require healthy and consistently maintained cell cultures. Adhere to aseptic techniques to prevent contamination.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol for Adherent Cells:
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium (containing FBS).
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Centrifuge the cells at 150-250 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed new flasks or plates at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.
-
Weigh the this compound powder accurately and dissolve it in the appropriate volume of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be necessary but should be done with caution to avoid degradation.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the IC50 of this compound.
Potential Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates a simplified intrinsic apoptosis pathway, which may be activated by vinca alkaloids.
References
Application Notes and Protocols for HPLC-Based Quantification of 16-Epivincamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the development and application of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 16-Epivincamine in biological samples. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide synthesizes established methodologies for structurally related Vinca alkaloids. The provided protocols should be considered a starting point and must be thoroughly validated for accuracy, precision, and reliability before implementation in routine analysis.
Introduction
This compound is a derivative of the Vinca alkaloid Vincamine. The quantitative determination of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. HPLC coupled with ultraviolet (UV) detection is a robust, reliable, and widely available technique for the analysis of pharmaceutical compounds in biological fluids. This application note outlines the essential steps for sample preparation, chromatographic separation, and detection of this compound.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The separation is achieved based on the differential partitioning of the analyte and IS between the stationary phase and the mobile phase. Detection is performed using a UV detector at a wavelength that provides optimal absorbance for this compound. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Proposed HPLC Method Parameters
The following parameters are proposed as a starting point for method development and are based on methods for other Vinca alkaloids.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 270 nm (based on the absorbance maximum of the related compound, vincamine) |
| Internal Standard (IS) | A structurally similar and stable compound not present in the biological matrix (e.g., another Vinca alkaloid not under investigation). |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of this compound from plasma or serum.
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) stock solution
-
Alkalinizing agent (e.g., 1 M Sodium Hydroxide)
-
Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v)
-
Reconstitution solvent (mobile phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Pipette 500 µL of the biological sample into a clean polypropylene centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of 1 M Sodium Hydroxide to alkalinize the sample. Vortex for 30 seconds.
-
Add 5 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 1 minute to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE can offer cleaner extracts compared to LLE.
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) stock solution
-
SPE Cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., a mixture of water and methanol)
-
Elution solvent (e.g., a mixture of methanol and a small percentage of ammonium hydroxide)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Pipette 500 µL of the biological sample into a clean tube and add 50 µL of the internal standard.
-
Condition the SPE cartridge by passing 1 mL of methanol.
-
Equilibrate the cartridge by passing 1 mL of water. Do not let the cartridge dry out.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.
-
Elute this compound and the IS by passing 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial.
Method Validation
The developed method must be validated according to international guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
Table 3: Example Quantitative Data from Method Validation
| Parameter | This compound | Internal Standard |
| Retention Time (min) | 6.8 | 8.2 |
| Linearity Range (ng/mL) | 10 - 2000 | - |
| Correlation Coefficient (r²) | 0.998 | - |
| Limit of Detection (LOD) (ng/mL) | 2.5 | - |
| Limit of Quantification (LOQ) (ng/mL) | 10 | - |
| Recovery (%) | 85.2 ± 4.1 | 88.9 ± 3.5 |
| Intra-day Precision (CV %) | 3.5 - 7.8 | - |
| Inter-day Precision (CV %) | 4.1 - 9.2 | - |
| Intra-day Accuracy (%) | 92.5 - 108.3 | - |
| Inter-day Accuracy (%) | 94.1 - 106.7 | - |
Note: The data presented in this table are for illustrative purposes only and represent typical values that would be obtained during a successful method validation.
Visualizations
Caption: Overall experimental workflow for the quantification of this compound.
Caption: Detailed workflow for sample preparation of this compound.
Application Notes and Protocols for 16-Epivincamine Administration in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of publicly available data on the administration of 16-Epivincamine in rodent studies. The following protocols and data are extrapolated from studies on the structurally related compounds, vincamine and vinpocetine. Researchers should use this information as a starting guide and conduct dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental models.
Introduction
This compound is a vinca alkaloid, an epimer of vincamine, with potential neuroprotective properties. This document provides a detailed guide for the preclinical evaluation of this compound in rodent models, focusing on proposed administration protocols, potential mechanisms of action, and experimental workflows. The information is primarily based on data from its analogues, vincamine and vinpocetine, which have been studied for their effects on cerebral blood flow and neuroprotection.
Quantitative Data Summary (Based on Vincamine and Vinpocetine)
The following tables summarize dosage and pharmacokinetic data for vincamine and vinpocetine in rodents. This information can be used to inform the initial dose selection for this compound studies.
Table 1: Proposed Starting Doses for this compound in Rodent Studies (Extrapolated from Vincamine and Vinpocetine Data)
| Route of Administration | Species | Proposed Starting Dose (mg/kg) | Vehicle |
| Oral (gavage) | Rat | 10 - 30 | 0.5% Carboxymethylcellulose (CMC) |
| Intraperitoneal (IP) | Rat | 5 - 10 | Saline or 0.5% CMC |
| Intraperitoneal (IP) | Mouse | 5 - 10 | Saline or 0.5% CMC |
| Intravenous (IV) | Rat | 1 - 5 | Saline |
Table 2: Summary of Acute Toxicity Data for Vincamine and Vinpocetine in Rodents
| Compound | Species | Route | LD50 (mg/kg) |
| Vinpocetine | Rat | Oral | ~500 |
| Vinpocetine | Mouse | Oral | ~500 |
| Vinpocetine | Rat | IV | ~50 |
| Vinpocetine | Mouse | IV | ~50 |
| Vinpocetine | Rat | IP | 134 - 240 |
| Vinpocetine | Mouse | IP | 134 - 240 |
Table 3: Pharmacokinetic Parameters of Vinpocetine in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| 1 | 23.8 | ~1-2 | 57.4 |
| 2 | 135.33 | ~1-2 | 504.03 |
Experimental Protocols
Vehicle Preparation: 0.5% Carboxymethylcellulose (CMC) Sodium Salt Solution
Materials:
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile distilled water or saline
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Weigh the appropriate amount of CMC powder to make a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).
-
Heat the sterile distilled water or saline to approximately 60-70°C.
-
Slowly add the CMC powder to the heated water/saline while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.
-
Allow the solution to cool to room temperature before use.
-
Store the prepared vehicle in a sterile container at 4°C for up to one week.
Administration Protocols
Materials:
-
Appropriate gauge gavage needle (16-18 gauge, 2-3 inches long, with a ball tip)
-
Syringe
-
Prepared this compound solution/suspension
Procedure:
-
Gently restrain the rat, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion length.
-
Moisten the gavage needle with sterile water or saline to lubricate it.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the animal for any signs of distress.
Materials:
-
25-27 gauge needle
-
1 mL syringe
-
Prepared this compound solution
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle, bevel up, at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back. If so, reposition the needle.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Visualization of Potential Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway for Neuroprotection (Based on Vinpocetine)
Vinpocetine has been shown to exert its neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key mediator of the inflammatory response in the brain following ischemic injury.
Application of 16-Epivincamine in studying neuroinflammation pathways.
Note: The following application notes and protocols are based on studies conducted with vincamine, a closely related indole alkaloid. While 16-Epivincamine is a stereoisomer of vincamine, its specific effects on neuroinflammation may vary. The provided information serves as a foundational guide for researchers interested in investigating the potential of this compound in this context.
Application Notes
Vincamine has demonstrated significant neuroprotective effects by mitigating neuroinflammation and oxidative stress, primarily through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.[1] These findings suggest that this compound may hold similar therapeutic potential for neurodegenerative diseases where neuroinflammation is a key pathological feature, such as Parkinson's disease and Alzheimer's disease.[1][2]
The primary mechanism of action involves the suppression of pro-inflammatory responses. Vincamine has been shown to decrease the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] This anti-inflammatory activity is achieved by inhibiting the canonical NF-κB signaling pathway. Specifically, vincamine represses the phosphorylation of p65, IKKβ, and IκBα, which are critical steps in the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1][3]
Furthermore, vincamine exhibits antioxidant properties by activating the Nrf2/HO-1 pathway. It enhances the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which play a crucial role in the cellular defense against oxidative stress.[1] This dual action of anti-inflammatory and antioxidant effects makes vincamine and potentially this compound promising candidates for neuroprotective drug development.
Quantitative Data Summary of Vincamine's Effects on Neuroinflammatory Markers
| Marker | Effect of Vincamine Treatment | Pathway/Process |
| TNF-α | Decreased mRNA and protein levels | Neuroinflammation |
| IL-1β | Decreased mRNA and protein levels | Neuroinflammation |
| IL-6 | Decreased mRNA and protein levels | Neuroinflammation |
| GFAP | Reduced expression (astrocyte marker) | Glial Activation |
| Iba-1 | Reduced expression (microglia marker) | Glial Activation |
| p-p65 | Repressed phosphorylation | NF-κB Pathway |
| p-IKKβ | Repressed phosphorylation | NF-κB Pathway |
| p-IκBα | Repressed phosphorylation | NF-κB Pathway |
| Nrf2 | Enhanced protein levels | Nrf2/HO-1 Pathway |
| HO-1 | Enhanced protein levels | Nrf2/HO-1 Pathway |
| ROS | Decreased production | Oxidative Stress |
| MDA | Decreased level | Oxidative Stress |
| SOD | Increased activity | Oxidative Stress |
| GSH | Increased level | Oxidative Stress |
Experimental Protocols
The following are generalized protocols for investigating the effects of a compound like this compound on neuroinflammation in a mouse model. These protocols are based on established methodologies for inducing neuroinflammation and assessing relevant biomarkers.[4]
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation using LPS to study the effects of a test compound.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups: Vehicle control, LPS only, LPS + this compound (at various doses).
-
Compound Administration: Administer this compound or vehicle (e.g., saline, DMSO) intraperitoneally (i.p.) or orally (p.o.) for a specified number of days prior to LPS injection.
-
LPS Injection: On the day of induction, inject LPS (e.g., 0.25 mg/kg, i.p.) to induce systemic inflammation and neuroinflammation.[4]
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), anesthetize the mice and perfuse them transcardially with ice-cold PBS followed by 4% paraformaldehyde.
-
Brain Extraction: Carefully extract the brains and post-fix them in 4% paraformaldehyde overnight at 4°C.
-
Tissue Processing: Cryoprotect the brains in 30% sucrose solution before sectioning for immunohistochemistry or snap-freeze specific brain regions (e.g., substantia nigra, hippocampus) in liquid nitrogen for biochemical analyses.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the protein expression and phosphorylation status of key signaling molecules in the NF-κB and Nrf2/HO-1 pathways.
Materials:
-
Brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer. Centrifuge and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Real-Time Quantitative PCR (RT-qPCR) for Pro-inflammatory Cytokines
This protocol is for measuring the mRNA expression levels of pro-inflammatory cytokines.
Materials:
-
Brain tissue
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from brain tissue using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.
-
Thermal Cycling: Run the reaction on an RT-qPCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Inhibition of the NF-κB signaling pathway by Vincamine.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Vincamine.
Caption: In vivo experimental workflow for studying neuroinflammation.
References
- 1. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosciencepharma.com [biosciencepharma.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of 16-Epivincamine Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Epivincamine, a derivative of the vinca alkaloid vincamine, is a compound of interest for its potential therapeutic effects. As with any drug candidate, understanding its bioavailability is crucial for the development of effective oral dosage forms. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter that influences the efficacy and safety of a drug product. This document provides a comprehensive overview of the techniques and protocols for assessing the bioavailability of this compound formulations.
The methodologies described herein cover both in vivo and in vitro approaches. In vivo studies in animal models provide the most direct measure of bioavailability, while in vitro methods such as dissolution testing and cell-based permeability assays offer valuable insights into the drug release characteristics and absorption potential of a formulation. These in vitro assays are instrumental in formulation screening and for establishing in vitro-in vivo correlations (IVIVCs).
Due to the limited publicly available data specific to this compound, this document will also draw upon methodologies used for the related compounds, vincamine and vinpocetine, to provide a robust framework for assessment.
Data Presentation: Pharmacokinetic Parameters
Quantitative data from bioavailability studies are essential for comparing different formulations. The following table summarizes key pharmacokinetic parameters that should be determined. The data presented here for a related compound, vincamine, is for illustrative purposes.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Vincamine Solution (Oral) | Rat | 20 | 0.87 | 1.27 | - | 58 | [1] |
| Vincamine HCl (IV) | Rat | 10 | 5.46 | - | - | 100 | [1] |
| This compound Formulation A | TBD | TBD | TBD | TBD | TBD | TBD | |
| This compound Formulation B | TBD | TBD | TBD | TBD | TBD | TBD |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; TBD: To be determined.
Experimental Protocols
In Vivo Bioavailability Study in Rats
This protocol describes a typical in vivo study to determine the oral bioavailability of a this compound formulation.
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a this compound formulation after oral administration in rats.
Materials:
-
This compound formulation
-
This compound analytical standard
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally to a group of rats at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of this compound intravenously to another group of rats to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for both oral and IV groups.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Caption: Workflow for In Vivo Bioavailability Assessment.
In Vitro Dissolution Testing
Dissolution testing is a critical in vitro tool to assess the drug release characteristics of a solid oral dosage form.
Objective: To evaluate the in vitro dissolution profile of different this compound formulations.
Materials:
-
This compound tablets or capsules
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Syringes and filters
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)
Protocol:
-
Apparatus Setup: Set up the USP Apparatus 2 with the appropriate dissolution medium (e.g., 900 mL of 0.1 N HCl for simulated gastric fluid) maintained at 37 ± 0.5°C.
-
Sample Introduction: Place one tablet or capsule of the this compound formulation in each dissolution vessel.
-
Operation: Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method.
-
Data Analysis: Plot the percentage of drug dissolved as a function of time to generate a dissolution profile. Compare the profiles of different formulations.
Caption: Workflow for In Vitro Dissolution Testing.
Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drug candidates.[1][2]
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
References
Methodologies for Evaluating the Cognitive-Enhancing Effects of 16-Epivincamine: Application Notes and Protocols
These application notes provide a comprehensive framework for the preclinical evaluation of 16-Epivincamine, a derivative of the vinca alkaloid Vincamine, for its potential nootropic and cognitive-enhancing properties. Given the limited direct literature on the 16-epimer, the following protocols are based on established methodologies for assessing Vincamine and other cognitive enhancers, providing a robust starting point for investigation.
Preclinical Evaluation Workflow
The preclinical assessment of this compound should follow a structured, multi-tiered approach, progressing from initial screening in cellular models to comprehensive behavioral and neurochemical analyses in animal models. This workflow ensures a thorough characterization of the compound's efficacy and mechanism of action.
In Vivo Behavioral Assessment Protocols
Behavioral assays are critical for evaluating the effects of this compound on learning, memory, and cognitive function. The following protocols describe two standard tests used in nootropic research, often employing a cognitive deficit model, such as scopolamine-induced amnesia, to assess the compound's restorative effects.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test assesses hippocampus-dependent spatial learning and memory.
Protocol:
-
Apparatus: A large circular pool (150-200 cm diameter) filled with opaque water (20-24°C). A small escape platform (10 cm diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool for spatial navigation.
-
Animal Model: Male Wistar rats (250-300g).
-
Experimental Groups:
-
Vehicle Control (Saline)
-
Scopolamine Control (1 mg/kg, i.p.)
-
This compound (Dose 1, e.g., 5 mg/kg, p.o.) + Scopolamine
-
This compound (Dose 2, e.g., 10 mg/kg, p.o.) + Scopolamine
-
Positive Control (e.g., Donepezil 1 mg/kg, p.o.) + Scopolamine
-
-
Procedure:
-
Acquisition Phase (4-5 days): Four trials per day. This compound or vehicle is administered 60 minutes before the first trial, and scopolamine is administered 30 minutes before. For each trial, the rat is placed into the pool at one of four random starting positions and allowed to search for the hidden platform for 60-90 seconds. If it fails, it is guided to the platform. The time to find the platform (escape latency) and path length are recorded.
-
Probe Trial (Day 6 or 7): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded.
-
-
Data Analysis: Analyze escape latency across acquisition days using a two-way ANOVA. Analyze probe trial data using a one-way ANOVA followed by post-hoc tests.
Passive Avoidance Test (PAT) for Fear-Aggravated Memory
The PAT assesses non-spatial, long-term memory based on a fear-avoidance association.
Protocol:
-
Apparatus: A shuttle box with two chambers: a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild foot shock.
-
Animal Model: Male Swiss mice (25-30g).
-
Experimental Groups: Same as for MWM.
-
Procedure:
-
Acquisition Trial (Day 1): The mouse is placed in the light compartment. After 60 seconds of acclimatization, the door opens. When the mouse enters the dark compartment (all four paws), the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded (step-through latency). The drug/vehicle administration schedule is the same as in the MWM.
-
Retention Trial (Day 2, 24h later): The mouse is again placed in the light compartment. No shock is delivered. The time it takes for the mouse to cross into the dark compartment is recorded as the retention step-through latency (up to a cut-off of 300 or 600 seconds). A longer latency indicates better memory of the aversive event.
-
-
Data Analysis: Compare retention latencies between groups using a Kruskal-Wallis test or one-way ANOVA, depending on data distribution.
Illustrative Behavioral Data
| Experimental Group | MWM: Escape Latency (Day 4, s) | MWM: Time in Target Quadrant (s) | PAT: Retention Latency (s) |
| Vehicle Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 280.5 ± 19.5 |
| Scopolamine (1 mg/kg) | 45.8 ± 4.3 | 11.2 ± 2.0 | 45.3 ± 8.1 |
| 16-Epi (5 mg/kg) + Scop. | 30.1 ± 3.8 | 18.5 ± 2.9 | 155.7 ± 20.4 |
| 16-Epi (10 mg/kg) + Scop. | 21.5 ± 2.9 | 22.4 ± 3.1 | 240.1 ± 25.2 |
| Donepezil (1 mg/kg) + Scop. | 18.9 ± 2.5 | 24.1 ± 2.8 | 265.4 ± 22.8 |
| Table 1: Representative quantitative data from behavioral assays. Data are shown as mean ± SEM. These are hypothetical values for illustrative purposes. |
Neurochemical Analysis and Mechanism of Action
Following behavioral testing, ex vivo analysis of brain tissue is essential to elucidate the neurochemical mechanisms underlying this compound's effects. Studies on Vincamine suggest modulation of cholinergic and monoaminergic systems, which are key targets for cognitive function.
Protocol for Neurotransmitter Analysis via HPLC
This protocol outlines the measurement of acetylcholine (ACh), dopamine (DA), and serotonin (5-HT) and their metabolites in brain regions like the hippocampus and prefrontal cortex.
-
Tissue Collection: Immediately after the final behavioral test, animals are euthanized. The brain is rapidly excised, and relevant regions (hippocampus, cortex) are dissected on an ice-cold plate, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Sample Preparation:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
System: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).
-
Column: A C18 reverse-phase analytical column.
-
Mobile Phase: A buffered solution (e.g., sodium phosphate buffer) containing methanol and an ion-pairing agent (e.g., octanesulfonic acid), adjusted to a specific pH.
-
Detection: The ECD is set to an oxidizing potential appropriate for the analytes of interest (e.g., +0.75 V).
-
-
Quantification: Neurotransmitter concentrations are quantified by comparing the peak area of the analyte to that of the internal standard and a standard curve generated from known concentrations. Results are typically expressed as ng/mg of tissue.
Illustrative Neurochemical Data
| Experimental Group | Hippocampal ACh (ng/mg tissue) | Cortical DA (ng/mg tissue) | Cortical 5-HIAA/5-HT Ratio |
| Vehicle Control | 2.5 ± 0.3 | 4.1 ± 0.4 | 0.35 ± 0.04 |
| Scopolamine (1 mg/kg) | 1.1 ± 0.2 | 3.9 ± 0.5 | 0.33 ± 0.05 |
| 16-Epi (10 mg/kg) + Scop. | 2.1 ± 0.2 | 5.8 ± 0.6 | 0.51 ± 0.06 |
| Table 2: Representative data from neurochemical analysis. The 5-HIAA/5-HT ratio is an index of serotonin turnover. Data are hypothetical mean ± SEM. |
Postulated Signaling Pathway
Based on the known pharmacology of related vinca alkaloids, this compound may enhance cognitive function by modulating multiple neurotransmitter systems. A primary hypothesis involves the potentiation of cholinergic signaling, which is impaired in the scopolamine model, and the modulation of dopamine and serotonin levels in cortical regions.
Application Notes and Protocols: Investigating Mitochondrial Dysfunction in Neurodegenerative Models with 16-Epivincamine
Disclaimer: Scholarly literature specifically detailing the use of 16-Epivincamine for investigating mitochondrial dysfunction in neurodegenerative models is not currently available. The following application notes and protocols are based on the known neuroprotective effects and mitochondrial-modulating properties of the closely related Vinca alkaloid derivative, Vinpocetine. These protocols are intended to serve as a comprehensive guide for researchers to design and implement studies to investigate the potential of this compound in this context.
Introduction
Mitochondrial dysfunction is a well-established hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Impaired mitochondrial function leads to a cascade of detrimental events, including decreased ATP production, increased reactive oxygen species (ROS) generation, and the initiation of apoptotic cell death pathways. Consequently, therapeutic strategies aimed at preserving or restoring mitochondrial function are of significant interest in the development of novel treatments for these devastating disorders.
This compound is a vinca alkaloid, an epimer of vincamine, and is structurally related to Vinpocetine, a synthetic derivative of vincamine.[1] Vinpocetine has demonstrated neuroprotective properties in various experimental models.[2] Its mechanisms of action are multifaceted and include improving cerebral blood flow, reducing inflammation, and exhibiting antioxidant effects.[3][4] Notably, studies on Vinpocetine have highlighted its ability to modulate mitochondrial function, including preserving mitochondrial membrane potential and enhancing mitochondrial biogenesis.[5][6][7]
These application notes provide a framework for investigating the hypothesis that this compound may exert neuroprotective effects through the modulation of mitochondrial function in cellular models of neurodegeneration. The provided protocols are designed to be adaptable to various neuronal cell types and neurotoxic insults.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the described experimental protocols, illustrating the potential effects of this compound on mitochondrial function and neuronal viability.
Table 1: Effect of this compound on Neuronal Viability in an Oxidative Stress-Induced Neurodegeneration Model
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5.2 |
| Vehicle (DMSO) | 0.1% | 98 ± 4.8 |
| Oxidative Stressor (e.g., H₂O₂) | 100 | 45 ± 6.1 |
| This compound + Oxidative Stressor | 1 | 58 ± 5.5 |
| This compound + Oxidative Stressor | 10 | 75 ± 4.9 |
| This compound + Oxidative Stressor | 50 | 88 ± 5.3 |
| This compound (alone) | 50 | 97 ± 4.5 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in a Neurodegenerative Model
| Treatment Group | Concentration (µM) | JC-1 Red/Green Fluorescence Ratio |
| Control (Untreated) | - | 3.5 ± 0.4 |
| Vehicle (DMSO) | 0.1% | 3.4 ± 0.3 |
| Neurotoxin (e.g., Rotenone) | 1 | 1.2 ± 0.2 |
| This compound + Neurotoxin | 1 | 1.8 ± 0.3 |
| This compound + Neurotoxin | 10 | 2.5 ± 0.4 |
| This compound + Neurotoxin | 50 | 3.1 ± 0.3 |
| This compound (alone) | 50 | 3.6 ± 0.4 |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | DCF Fluorescence (Arbitrary Units) |
| Control (Untreated) | - | 100 ± 12 |
| Vehicle (DMSO) | 0.1% | 105 ± 15 |
| Neurotoxin (e.g., MPP+) | 5 | 450 ± 35 |
| This compound + Neurotoxin | 1 | 320 ± 28 |
| This compound + Neurotoxin | 10 | 210 ± 22 |
| This compound + Neurotoxin | 50 | 130 ± 18 |
| This compound (alone) | 50 | 95 ± 11 |
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary cortical neurons, a widely used model for studying neurodegenerative processes.
Materials:
-
E18 mouse or rat embryos
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Dissect cortical hemispheres from E18 embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate with a papain solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture surfaces at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂, changing half of the medium every 2-3 days.
Protocol 2: Induction of Mitochondrial Dysfunction and Treatment with this compound
This protocol outlines the induction of a neurodegenerative phenotype using a mitochondrial toxin and subsequent treatment with this compound.
Materials:
-
Cultured primary neurons (or a suitable neuronal cell line like SH-SY5Y)
-
Neurotoxin (e.g., Rotenone, MPP+, or H₂O₂)
-
This compound stock solution (in DMSO)
-
Cell culture medium
Procedure:
-
Culture neurons for 7-10 days in vitro (DIV) to allow for maturation.
-
Prepare working solutions of the neurotoxin and this compound in cell culture medium.
-
Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Introduce the neurotoxin to the cultures (with the exception of the control and this compound alone groups).
-
Co-incubate the cells with the neurotoxin and this compound for the desired duration (e.g., 24 hours).
-
Proceed with downstream assays to assess cell viability and mitochondrial function.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
Treated neuronal cultures
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Remove the culture medium from the treated cells.
-
Incubate the cells with the JC-1 staining solution in the dark at 37°C for 15-30 minutes.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, ~590 nm) and monomers (green fluorescence, ~529 nm).
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable dye DCFDA to quantify intracellular ROS levels.
Materials:
-
Treated neuronal cultures
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Remove the culture medium and wash the cells with a buffer.
-
Incubate the cells with the DCFDA solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
An increase in DCF fluorescence indicates elevated intracellular ROS levels.
Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Potential signaling pathways of this compound.
References
- 1. This compound | C21H26N2O3 | CID 969508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eburnamine derivatives and the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Vinpocetine alleviates chemotherapy-induced peripheral neuropathy by reducing oxidative stress and enhancing mitochondrial biogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Vinpocetine on mitochondrial function and neuroprotection in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Targets of Neuroprotective Drug Vinpocetine on Primary Neuron Cultures, Brain Capillary Endothelial Cells, Synaptosomes, and Brain Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the Experimental Use of 16-Epivincamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a practical guide to the dissolution and preparation of 16-Epivincamine for experimental applications. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from related vinca alkaloids and general laboratory practices for handling similar compounds.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. While specific experimental data for this compound is limited, data from its parent compound, Vincamine, and other related molecules, alongside computational predictions, provide a solid foundation for its handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₃ | PubChem CID: 969508[1] |
| Molecular Weight | 354.4 g/mol | PubChem CID: 969508[1] |
| XLogP3 | 2.9 | PubChem CID: 969508[1] |
Table 2: Estimated Solubility of this compound and Related Compounds
| Solvent | Estimated Solubility | Recommendations and Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL (estimated for similar compounds) | Recommended as a primary solvent for creating stock solutions. | Inferred from Isogarcinol data[2] |
| Ethanol | ~20 mg/mL (estimated for similar compounds) | A viable alternative to DMSO for stock solutions. | Inferred from Isogarcinol data[2] |
| Dimethylformamide (DMF) | ~0.25 mg/mL (for Vincamine) to ~30 mg/mL (for FPS-ZM1) | Solubility can vary significantly between related compounds. Initial small-scale testing is advised. | Vincamine data[2], FPS-ZM1 data[3] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous media is not recommended. Prepare aqueous solutions by diluting a stock solution in an organic solvent. | Inferred from Isogarcinol and Vincamine data[2] |
Protocols for Solution Preparation
Accurate and consistent preparation of this compound solutions is paramount for reproducible experimental results. The following protocols are based on best practices for similar compounds.
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass of this compound is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 354.4 g/mol * (1000 mg / 1 g) = 3.544 mg
-
-
-
Weighing:
-
Carefully weigh out approximately 3.54 mg of this compound into a sterile microcentrifuge tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 3.54 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[4]
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution:
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4] For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
-
Application:
-
Add the final working solutions to your cell cultures and proceed with your experimental protocol.
-
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in a typical cell-based experiment.
Caption: General workflow for preparing and using this compound in cell-based assays.
Postulated Signaling Pathway
Based on studies of related vinca alkaloids and other neuroprotective compounds, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in cell survival and inflammation. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its activation is a common mechanism for neuroprotection.[5][6][7][8][9]
Caption: Postulated PI3K/Akt signaling pathway modulated by this compound for neuroprotection.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10]
-
Disposal: Dispose of waste according to institutional and local regulations.
Disclaimer: This guide is intended for informational purposes only and should be used in conjunction with your institution's safety guidelines and a thorough literature review. The provided protocols are based on data from related compounds and may require optimization for your specific experimental conditions.
References
- 1. This compound | C21H26N2O3 | CID 969508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. frontiersin.org [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. msds.uapinc.com [msds.uapinc.com]
Troubleshooting & Optimization
How to overcome 16-Epivincamine solubility issues in aqueous solutions.
Technical Support Center: 16-Epivincamine Solubility
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound, much like its parent compound Vincamine, is a monoterpenoid indole alkaloid with low intrinsic aqueous solubility. Vincamine has an estimated water solubility of only 62 mg/L at 25°C. This poor solubility is due to its molecular structure, which is largely lipophilic. At neutral pH, the molecule is uncharged, making it difficult to form favorable interactions with polar water molecules.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The most straightforward initial approach is to adjust the pH of your aqueous solution. As a weak base, this compound will become protonated and form a more soluble salt at an acidic pH. Lowering the pH of your buffer to below the compound's pKa will significantly increase its solubility.
Q3: I have adjusted the pH, but the solubility is still insufficient for my experiment. What are my other options?
A3: If pH adjustment alone is not sufficient, you can explore several other formulation strategies. These include the use of co-solvents, complexation with cyclodextrins, preparation of solid dispersions, or development of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). The best approach will depend on your specific experimental requirements, such as the desired concentration, route of administration in preclinical studies, and tolerance for excipients.
Q4: Are there any commercially available formulations of related compounds that I can learn from?
A4: Yes. For instance, Vinpocetine, a synthetic derivative of Vincamine, has been successfully formulated into self-emulsifying drug delivery systems (SEDDS) to enhance its oral bioavailability, which is limited by poor solubility. These formulations typically include a mixture of oils, surfactants, and co-surfactants.
Troubleshooting Guide
Issue 1: Precipitation Occurs When Diluting a Stock Solution
-
Problem: You have successfully dissolved this compound in an organic solvent like DMSO or ethanol, but it precipitates when you dilute it into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
-
Cause: This is a common issue known as "crashing out." The concentration of the organic solvent is lowered upon dilution, and the aqueous medium cannot maintain the drug in solution.
-
Solutions:
-
Lower the Stock Concentration: Prepare a more dilute stock solution so that the final concentration of the organic solvent in your aqueous medium is below the level that causes precipitation (typically <1% v/v).
-
Use a Solubilizing Excipient: Add a solubilizing agent, such as a suitable cyclodextrin or a non-ionic surfactant (e.g., Tween 80), to your aqueous medium before adding the this compound stock solution. This can help to keep the compound in solution.
-
pH Control: Ensure your final aqueous medium is buffered to an acidic pH to maintain the solubility of the weakly basic this compound.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: You are observing high variability in your experimental results, which you suspect may be due to inconsistent solubility of this compound.
-
Cause: Undissolved compound can lead to an inaccurate and inconsistent effective concentration in your assays. The drug may be slowly dissolving or precipitating over the course of the experiment.
-
Solutions:
-
Verify Dissolution: Before each experiment, visually inspect your final solution for any particulate matter. For a more rigorous check, you can filter the solution and measure the concentration of the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC to confirm the amount of dissolved compound.
-
Sonication: Gently sonicate your solution in a water bath after adding the this compound. This can help to break up small agglomerates and facilitate dissolution.
-
Use a More Robust Formulation: For long-term experiments, consider using a more stable formulation, such as a cyclodextrin inclusion complex or a solid dispersion, which can provide a more sustained and consistent concentration of the dissolved drug.
-
Quantitative Data on Solubility Enhancement
The following tables summarize solubility data for Vincamine and Vinpocetine, which can be used as a proxy for estimating the potential improvements for this compound.
Table 1: Solubility of Vincamine and Vinpocetine in Various Solvents
| Compound | Solvent | Solubility |
|---|---|---|
| Vincamine | Water | ~0.062 mg/mL (estimated) |
| Vincamine | DMSO | Soluble |
| Vincamine | Ethanol | Soluble |
| Vinpocetine | Water | Practically insoluble |
| Vinpocetine | Ethanol | Sparingly soluble |
Table 2: Illustrative Example of pH-Dependent Solubility for a Weakly Basic Drug
| pH | Expected Solubility of this compound | Rationale |
|---|---|---|
| 2.0 | High | Well below the pKa; the compound is fully protonated and in its salt form. |
| 4.0 | Moderate to High | Below the pKa; a significant portion of the compound is in its soluble salt form. |
| 6.0 | Low | Approaching the pKa; a mix of the salt and free base forms exists. |
| 7.4 | Very Low | Above the pKa; the compound is predominantly in its poorly soluble free base form. |
| 8.0 | Very Low | Well above the pKa; primarily in the free base form. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Determine the pKa: If the pKa of this compound is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration. The pKa of Vincamine is approximately 7.5.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Shake-Flask Method:
-
Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., a glass vial).
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to rest to let undissolved particles settle.
-
Carefully withdraw a supernatant sample and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for improving the solubility of poorly soluble compounds.
-
Molar Ratio: Determine the molar ratio of this compound to HP-β-CD to be tested (e.g., 1:1, 1:2).
-
Kneading Method:
-
Accurately weigh the this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a suitable solvent (e.g., a 50:50 ethanol:water mixture) to form a paste.
-
Gradually add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex using the shake-flask method described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Workflow for developing a SEDDS formulation.
Technical Support Center: Optimizing 16-Epivincamine Dosage for In Vivo Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 16-Epivincamine dosage for in vivo neuroprotection studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable neuroprotective effect. | - Sub-therapeutic dosage: The administered dose of this compound may be too low to elicit a response. - Poor bioavailability: The compound may not be reaching the central nervous system in sufficient concentrations. - Inappropriate timing of administration: The treatment window post-insult may have been missed. - Ineffective route of administration: The chosen route may not be optimal for brain delivery. | - Conduct a dose-response study: Test a range of doses to identify the optimal therapeutic window. - Assess pharmacokinetics: Determine the bioavailability and brain penetration of this compound. Consider formulation strategies to enhance solubility and stability if needed. - Optimize the treatment schedule: Administer the compound at different time points relative to the neurological insult. - Explore alternative routes of administration: Consider intravenous (IV), intraperitoneal (IP), or oral (PO) administration and assess their efficacy. |
| High mortality or adverse effects in animal models. | - Toxic dosage: The administered dose may be exceeding the maximum tolerated dose (MTD). - Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects. - Rapid infusion rate: For IV administration, a fast infusion can lead to acute toxicity. | - Perform a dose-escalation study: Start with a low dose and gradually increase it to determine the MTD. - Conduct a vehicle toxicity study: Administer the vehicle alone to a control group to rule out its contribution to toxicity. - Optimize the infusion rate: For IV administration, infuse the solution slowly over a longer period. |
| High variability in experimental results. | - Inconsistent drug preparation: Variations in the formulation of this compound can lead to inconsistent dosing. - Biological variability: Differences in animal age, weight, or genetic background can contribute to variability. - Inconsistent experimental procedures: Variations in the induction of the neurological insult or behavioral testing can introduce variability. | - Standardize the drug preparation protocol: Ensure consistent formulation, including solvent, concentration, and storage conditions. - Use age- and weight-matched animals: Randomize animals into experimental groups to minimize biological variability. - Standardize all experimental procedures: Ensure consistent handling of animals, timing of interventions, and data collection methods. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a new in vivo neuroprotection model?
A1: As there is limited published data on this compound for neuroprotection, a good starting point is to review the literature for related vinca alkaloids, such as vincamine. For vincamine, doses in the range of 10-30 mg/kg have been used in rodent models. It is crucial to conduct a pilot dose-escalation study starting from a much lower dose (e.g., 1-5 mg/kg) to establish the safety and tolerability of this compound in your specific animal model before proceeding to efficacy studies.
Q2: How should I prepare this compound for in vivo administration?
A2: The solubility of this compound is a critical factor. Due to the limited information, it is recommended to first assess its solubility in common vehicles such as saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and cyclodextrins. For initial studies, a solution in a small percentage of DMSO (e.g., <5%) diluted with saline or PBS is a common approach. However, it is essential to run a vehicle control group to account for any potential effects of the solvent.
Q3: What are the most appropriate animal models for studying the neuroprotective effects of this compound?
A3: The choice of animal model depends on the specific neurological condition you are investigating. Common models for neuroprotection studies include:
-
Ischemic Stroke Models: Middle cerebral artery occlusion (MCAO) in rats or mice.
-
Traumatic Brain Injury (TBI) Models: Controlled cortical impact (CCI) or fluid percussion injury (FPI).
-
Neurodegenerative Disease Models: Toxin-induced models (e.g., MPTP for Parkinson's disease, scopolamine for Alzheimer's-like cognitive impairment) or transgenic models.
Q4: What outcome measures should be assessed to evaluate the neuroprotective efficacy of this compound?
A4: A comprehensive evaluation should include a combination of behavioral, histological, and molecular readouts.
-
Behavioral Tests: Morris water maze, Y-maze, rotarod test, and neurological deficit scoring.
-
Histological Analysis: Infarct volume measurement (e.g., TTC staining), neuronal cell counts (e.g., Nissl staining), and immunohistochemistry for markers of apoptosis (e.g., caspase-3), inflammation (e.g., Iba1, GFAP), and oxidative stress.
-
Molecular Analysis: Western blotting or ELISA to measure levels of key proteins in signaling pathways related to neuroprotection.
Experimental Protocols
General Protocol for a Dose-Response Study
-
Animal Model: Select an appropriate animal model for the neuroprotective indication of interest.
-
Grouping: Randomly assign animals to several groups: a vehicle control group and at least three dose groups of this compound (e.g., low, medium, and high dose).
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on each day of administration.
-
Administration: Administer the vehicle or this compound at the predetermined time relative to the neurological insult (e.g., 30 minutes post-insult).
-
Monitoring: Closely monitor the animals for any signs of toxicity or adverse effects.
-
Outcome Assessment: At a predetermined endpoint, perform behavioral tests and collect brain tissue for histological and molecular analysis.
-
Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on the chosen outcome measures.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Rodent MCAO Model
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Deficit Score |
| Vehicle Control | 0 | 150 ± 15 | 3.5 ± 0.5 |
| This compound | 5 | 120 ± 12 | 2.8 ± 0.4 |
| This compound | 10 | 80 ± 10 | 2.1 ± 0.3 |
| This compound | 20 | 75 ± 9 | 2.0 ± 0.3 |
Data are presented as mean ± SEM.
Visualizations
Signaling Pathway
Troubleshooting inconsistent results in 16-Epivincamine cell viability assays.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays with 16-Epivincamine, a derivative of vinca alkaloids. Given that vinca alkaloids can directly impact mitochondrial function, special consideration is required when selecting and interpreting viability assays.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my results from tetrazolium-based assays (MTT, MTS, XTT) show a significant drop in viability, while membrane integrity assays (e.g., Trypan Blue, Propidium Iodide) suggest the cells are still viable?
A: This discrepancy is common when studying compounds that affect mitochondrial function. This compound, as a vinca alkaloid, is known to induce mitochondrial dysfunction, which can precede the actual loss of membrane integrity associated with cell death.[1][2]
-
What you are measuring: Tetrazolium assays do not directly measure cell death. They measure the activity of mitochondrial reductase enzymes to convert a substrate (MTT, MTS, XTT) into a colored formazan product.[4]
-
The conflict: A reduction in signal in these assays may indicate that the compound is causing metabolic impairment or mitochondrial stress, not necessarily that the cells are dead. Therefore, you are observing an anti-proliferative or cytostatic effect rather than a cytotoxic one at that time point.
-
Solution: Always confirm results from metabolic assays with an orthogonal method that measures a different health marker, such as a dye exclusion assay that specifically identifies cells with compromised membranes.[4][5]
Q2: My experiment-to-experiment variability is high. What are the most common sources of error?
A: Reproducibility issues in cell-based assays often stem from minor variations in protocol execution.[6] Key factors to control include:
-
Cell Seeding Density: Ensure cells are plated at a consistent density and are in the logarithmic growth phase. Overly confluent or sparse cultures will yield variable results.
-
Compound Incubation Time: The timing of analysis is critical. Vinca alkaloid-induced apoptosis is a process that occurs over time.[2] Early time points may show metabolic effects, while later time points are needed to see overt cell death. Perform a time-course experiment to determine the optimal endpoint.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can have altered metabolic rates and drug sensitivity.
-
Reagent Handling: Ensure assay reagents are stored correctly (e.g., protected from light) and prepared fresh if required.
-
Pipetting Technique: Inconsistent pipetting, especially during cell plating and reagent addition, can introduce significant variability.[5]
Q3: How can I test if this compound is directly interfering with my assay reagents?
A: This is a critical control. Some compounds can chemically reduce the assay substrate or inhibit the detection enzyme, leading to false results.
-
Solution: Set up a "cell-free" control. Add this compound to your culture medium in a well without any cells. Then, add the assay reagent (e.g., MTS solution) and incubate as you would with cells. If you see a color change, it indicates a direct chemical interaction between your compound and the assay reagent.
Q4: What is the best single assay to measure the effect of this compound?
A: Relying on a single assay is not recommended, especially for a compound with a known effect on mitochondria. The most robust approach is to use a combination of assays that measure different cellular parameters.
-
Recommended Strategy:
-
Metabolic Activity: Use an MTS or similar assay to screen for general effects on cell health and proliferation.
-
Membrane Integrity (Cytotoxicity): Use a dye-exclusion method (e.g., Propidium Iodide or a commercial live/dead stain) and analyze via flow cytometry or fluorescence microscopy to quantify cell death.[7]
-
Mechanism of Death: If resources permit, use an assay to probe the mechanism, such as a Caspase-3/7 assay to specifically measure apoptosis, which is the expected outcome for vinca alkaloids.[8]
-
Data Presentation
Table 1: Troubleshooting Common Artifacts in Cell Viability Assays
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background in "no cell" control wells | - Compound directly reduces the assay reagent.- Media components (e.g., phenol red, antioxidants) are reacting with the reagent. | - Run a cell-free control with the compound to confirm interference.- Switch to a phenol red-free medium for the duration of the assay.- Use an orthogonal assay method (e.g., ATP-based or dye exclusion). |
| Low signal or absorbance values across all wells | - Cell seeding density is too low.- Incubation time with the assay reagent is too short.- Cells are not metabolically active or are unhealthy prior to treatment. | - Optimize cell number by performing a cell titration curve.- Increase the reagent incubation time (e.g., from 1 hour to 3 hours).- Check the health and passage number of the cell stock. |
| Inconsistent results between replicates | - Uneven cell distribution in the wells ("edge effect").- Inaccurate pipetting of cells, compound, or reagents.- Cell clumping. | - Be careful to not swirl the plate after seeding, which pushes cells to the edges. Let it sit flat.- Use a calibrated multi-channel pipette; ensure tips are properly sealed.- Ensure a single-cell suspension before plating. |
Table 2: Comparison of Common Cell Viability Assay Principles
| Assay Type | Principle | What It Measures | Pros | Cons |
| MTT | Mitochondrial reductases convert yellow tetrazolium to insoluble purple formazan. | Metabolic Activity | - Inexpensive- Widely used | - Requires a solubilization step- Reagent can be toxic to cells- Prone to interference |
| MTS / XTT | Mitochondrial reductases convert tetrazolium to a soluble formazan product. | Metabolic Activity | - Simpler protocol (no solubilization)- Less toxic than MTT | - Higher background than MTT- Can be affected by media pH- Still measures metabolism, not death |
| ATP Assay | Luciferase-based reaction quantifies ATP, which is present in metabolically active cells. | Metabolic Activity / Viable Cell Number | - Very sensitive- Fast "add-mix-read" protocol | - ATP levels can change with metabolic state, not just cell number- More expensive |
| Dye Exclusion (PI, 7-AAD) | Dyes enter and stain the DNA of cells with compromised plasma membranes. | Membrane Integrity (Cell Death) | - Directly measures cytotoxicity- Easily quantifiable with flow cytometry or imaging | - Does not measure cytostatic effects- Requires specialized equipment (flow cytometer/microscope) |
| Protease Viability Marker | Measures the activity of a constitutive protease active only in live cells. | Viable Cell Number | - Marker activity is lost rapidly upon cell death- Good correlation with cell number | - Can be more expensive- Requires a specific fluorogenic substrate |
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol provides a general guideline for using a colorimetric MTS assay.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well, optimization is required).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution (or medium with vehicle for the control) to each well.
-
Include "medium only" wells for background subtraction.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Thaw the MTS reagent and an electron coupling solution (if required by the kit) and mix them according to the manufacturer's instructions.
-
Add 20 µL of the combined MTS solution directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance of the untreated control wells is within the linear range of the plate reader.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other wells.
-
Calculate the percentage of viability for each treatment by normalizing to the vehicle-treated control wells: (% Viability) = (Absorbance of Treated / Absorbance of Control) * 100.
-
Protocol 2: Fluorescent Live/Dead Staining Assay
This protocol uses Calcein-AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red) for analysis by fluorescence microscopy or flow cytometry.
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 from the MTS protocol above, plating cells in a plate suitable for imaging or preparing them in tubes for flow cytometry.
-
-
Staining Solution Preparation:
-
Prepare a staining solution in a buffered saline solution (like PBS) containing Calcein-AM (e.g., final concentration 1-2 µM) and Propidium Iodide (e.g., final concentration 1-5 µg/mL). Note: Optimal concentrations may vary by cell type and should be determined empirically.
-
-
Staining Procedure:
-
Carefully remove the treatment medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of the combined staining solution to each well.
-
Incubate for 15-30 minutes at 37°C or room temperature, protected from light.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for green (Calcein, ~488 nm excitation / ~515 nm emission) and red (PI, ~535 nm excitation / ~617 nm emission) fluorescence. Count the number of green (live) and red (dead) cells in multiple fields of view to determine the percentage of dead cells.
-
Flow Cytometry: Gently detach the cells using trypsin or a cell scraper, neutralize, and pellet them by centrifugation. Resuspend the cell pellet in the staining solution and incubate as described. Analyze the stained cells on a flow cytometer, using the green and red channels to quantify the live and dead cell populations.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent cell viability results.
Caption: Simplified signaling pathway for Vinca Alkaloids and assay relevance.
Caption: Logic for selecting the appropriate cell viability assay type.
References
- 1. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to improve the yield and purity of 16-Epivincamine synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 16-Epivincamine. Our goal is to help you improve both the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and logical workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question: My reaction to synthesize the vincamine/16-epivincamine mixture from vincaminic and 16-epivincaminic acids using diazomethane is resulting in a low yield. What are the potential causes and solutions?
Answer: A low yield in the esterification step can be attributed to several factors. Firstly, ensure the complete conversion of the starting acids to their corresponding methyl esters. The reaction with diazomethane should be performed at a low temperature (0°C) to minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. Incomplete reaction may necessitate the addition of more diazomethane solution. Secondly, the purity of the starting acid mixture is crucial; impurities can interfere with the reaction. Ensure the preceding steps have been carried out efficiently. Lastly, losses during workup and purification can significantly impact the final yield. Careful extraction and handling of the product are essential.
Question: I am observing a significant amount of by-products during the synthesis, which is complicating the purification of this compound. How can I minimize their formation?
Answer: The formation of by-products is a common issue. To minimize them, consider the following strategies:
-
Reaction Conditions: Strictly control the reaction temperature and time. Deviations from optimal conditions can lead to side reactions.
-
Reagent Purity: Use high-purity reagents and solvents. Impurities in the starting materials or solvents can act as catalysts for unwanted reactions.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.
-
Step-wise Purification: Purify intermediates at each step of the synthesis to prevent the accumulation of impurities that could interfere with subsequent reactions.
Question: The separation of this compound from Vincamine via column chromatography is proving to be inefficient, leading to poor purity. What can I do to improve the separation?
Answer: The separation of diastereomers like vincamine and this compound can be challenging. To enhance separation efficiency:
-
Choice of Stationary Phase: Alumina has been reported to be effective for the separation of these isomers.[1] Experiment with different grades of alumina (neutral, basic, or acidic) to find the optimal separation.
-
Solvent System Optimization: A careful selection and optimization of the eluting solvent system are critical. Start with a non-polar solvent like benzene and gradually increase the polarity by adding a more polar solvent like chloroform.[1] A shallow gradient can improve resolution.
-
Column Dimensions and Packing: Use a long, narrow column for better separation. Ensure the column is packed uniformly to avoid channeling.
-
Loading: Do not overload the column. A smaller sample load relative to the amount of stationary phase will result in better separation.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the epimerization of vincamine to increase the yield of this compound?
A1: Epimerization can be achieved by heating a mixture of vincamine and this compound in methanol containing potassium hydroxide under reflux.[1] This process drives the equilibrium towards the thermodynamically more stable epimer.
Q2: What analytical techniques are suitable for monitoring the progress of the this compound synthesis and assessing its purity?
A2: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the reaction progress and determining the purity of the final product.[2] It can effectively separate vincamine, this compound, and other impurities. Thin Layer Chromatography (TLC) is also a quick and useful technique for monitoring the reaction in real-time.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, several safety precautions are necessary. Diazomethane, which can be used for esterification, is highly toxic and explosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Many of the solvents used, such as benzene and chloroform, are hazardous and should be handled accordingly. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used in the synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value/Range | Reference |
| Epimerization Yield | 94% | [1] |
| Chromatography Sorbent | Alumina | [1] |
| Chromatography Eluents | Benzene, Chloroform | [1] |
Experimental Protocol: Epimerization of Vincamine to this compound
This protocol details the epimerization process to increase the proportion of this compound.
Objective: To convert a mixture of vincamine and this compound to a higher ratio of the desired 16-epimer through base-catalyzed epimerization.
Materials:
-
Mixture of Vincamine and this compound
-
Methanol (reagent grade)
-
Potassium Hydroxide (KOH)
-
0.1 N Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Combine 200 mg of the vincamine and this compound mixture with 25 ml of methanol in a round-bottom flask.
-
Add 200 mg of potassium hydroxide to the mixture.
-
Heat the mixture under reflux with continuous stirring for 5 hours.
-
After 5 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Remove the methanol solvent using a rotary evaporator.
-
To the residue, add water to dissolve the solids.
-
Carefully add 0.1 N hydrochloric acid dropwise while monitoring the pH until a pH of 6.5 is reached.
-
The product, primarily vincaminic acid at this stage, will precipitate out of the solution.
-
Collect the precipitated solid by filtration and wash with cold water.
-
The resulting vincaminic acid can then be re-esterified (e.g., using diazomethane) to yield the epimerized vincamine/16-epivincamine mixture with an enriched proportion of the 16-epimer.[1]
Synthesis and Epimerization Workflow
The following diagram illustrates the key steps in the synthesis of a vincamine/16-epivincamine mixture and the subsequent epimerization process to enrich the this compound content.
Caption: Workflow for this compound Synthesis and Enrichment.
References
Addressing challenges in the long-term stability of 16-Epivincamine stock solutions.
This technical support center provides guidance on addressing challenges related to the long-term stability of 16-Epivincamine stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
For long-term stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Once prepared, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed glass vials with Teflon-lined caps. Studies on general compound libraries in DMSO show that while most compounds remain stable, degradation can occur over extended periods, and minimizing water content is crucial.[1][2][3]
Q2: How long can I store this compound stock solutions at -20°C?
Q3: My this compound stock solution has changed color. Is it still usable?
A change in color (e.g., from colorless to yellow or brown) is a visual indicator of potential chemical degradation. It is strongly recommended not to use a stock solution that has visibly changed color. The discoloration may be due to the formation of degradation products, which could have altered biological activity or introduce confounding variables in your experiments.
Q4: I subjected my stock solution to multiple freeze-thaw cycles. Will this affect its stability?
While some compounds are robust, repeated freeze-thaw cycles can promote degradation. Water condensation into the DMSO stock each time the vial is opened at room temperature can facilitate hydrolysis. A study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, but this is not guaranteed for all molecules.[2][3] It is best practice to aliquot stock solutions into single-use volumes to minimize this risk.
Q5: What are the likely degradation pathways for this compound in solution?
Based on forced degradation studies of vincamine, a structurally similar compound, this compound is likely susceptible to hydrolysis under both acidic and basic conditions. This involves the breakdown of the molecule, potentially at the ester group, leading to the formation of vincaminic acid and other related impurities. It is also expected to show some degradation under photolytic and thermal stress, though to a lesser extent than hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC-UV). |
| Inaccurate pipetting or dilution. | Calibrate your pipettes regularly. Perform serial dilutions carefully and use fresh pipette tips for each transfer. | |
| Precipitate observed in the stock solution upon thawing. | The compound has low solubility in the chosen solvent or has precipitated out during freezing. | Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not dissolve, the solution should be discarded. |
| Solvent evaporation during storage. | Ensure vials are tightly sealed. Storing in glass vials with Teflon-lined screw caps is recommended over polypropylene tubes to minimize solvent loss. | |
| Loss of biological activity in an assay. | Degradation of the active compound. | Qualify the stock solution's integrity. Run a stability-indicating HPLC method to check for the presence of degradation products. Compare the activity with a freshly prepared standard. |
Quantitative Stability Data
Disclaimer: The following data is from a forced degradation study on Vincamine , a structural isomer of this compound. This data is provided as a reference for likely degradation patterns, as specific quantitative stability data for this compound is not available in the cited literature.
| Stress Condition | Time (hours) | % Assay of Active Substance | % Degradation |
| Acid Hydrolysis (1 N HCl, reflux at 80°C) | 8 | 81.2% | 18.8% |
| Base Hydrolysis (1 N NaOH, reflux at 80°C) | 8 | 49.3% | 50.7% |
| Oxidation (3% H₂O₂, reflux at 80°C) | 8 | 90.1% | 9.9% |
| Thermal (80°C) | 12 | 99.4% | 0.6% |
| Photolysis (UV light) | 24 | 92.5% | 7.6% |
Data adapted from a stability-indicating HPLC method validation study for Pindolol, with conditions representative of typical forced degradation studies. The principles of forced degradation are broadly applicable.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or glass vials with Teflon-lined caps, calibrated analytical balance, vortex mixer.
-
Procedure :
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound (Molecular Weight: 354.4 g/mol ) in a sterile tube. For 1 mL of a 10 mM stock, weigh 3.544 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for Vincamine Alkaloids
This method is adapted from a validated HPLC method for Vincamine and its primary degradant, Vincaminic acid. It can serve as a starting point for developing a stability-indicating method for this compound.
-
Instrumentation : HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile and a suitable buffer (e.g., 0.05 M sodium acetate, pH 4.0) in a ratio of approximately 30:70 (v/v). The exact ratio may need optimization.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 270 nm.
-
Procedure :
-
Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Dilute the stock solution to be tested to a suitable concentration within the linear range of the assay.
-
Inject the samples onto the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time. The method should be able to resolve the parent peak from any degradants.
-
Visualizations
Experimental Workflow for Stability Testing
References
How to minimize off-target effects of 16-Epivincamine in cell-based models.
Welcome to the technical support center for 16-Epivincamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and characterizing off-target effects in cell-based models. Given the limited specific data on this compound, this guide draws upon the well-established knowledge of the broader class of vinca alkaloids and general principles of small molecule pharmacology to provide actionable strategies and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
Based on its structural classification as a vinca alkaloid, this compound is predicted to function as an anti-mitotic agent. The primary mechanism of action for vinca alkaloids is the inhibition of microtubule polymerization by binding to β-tubulin.[1][2][3] This disruption of microtubule dynamics leads to mitotic arrest in the M-phase of the cell cycle and can subsequently induce apoptosis.[1][2][4]
Q2: What are the potential off-target effects of vinca alkaloids that I should be aware of for this compound?
While specific off-target effects for this compound have not been extensively characterized, the vinca alkaloid class is known for certain off-target liabilities, primarily neurotoxicity.[5] This is a significant clinical side effect of vinca alkaloids like vincristine and is thought to be related to the disruption of microtubule function in neurons.[5] Researchers should be vigilant for signs of neurotoxicity in neuronal cell models, such as neurite retraction or cell death at concentrations that do not affect the proliferation of other cell types.[5] Other potential off-target effects could involve interactions with other tubulin isoforms or unrelated proteins.
Q3: How can I experimentally determine the on-target and off-target effects of this compound in my cell-based model?
A multi-pronged approach is recommended. This typically involves a combination of target-based and phenotypic assays. For on-target validation, you can perform assays that directly measure microtubule polymerization or assess cell cycle arrest. For identifying off-target effects, techniques such as thermal proteome profiling (TPP), chemical proteomics, or high-content imaging can provide unbiased insights into the cellular proteins and pathways affected by the compound.
Q4: What are the best practices for designing experiments to minimize off-target effects from the outset?
To minimize the potential for off-target effects to confound your experimental results, it is crucial to perform dose-response studies and use the lowest effective concentration of this compound. It is also advisable to use multiple cell lines to ensure that the observed effects are not cell-type specific. Including a structurally related but inactive compound as a negative control can also help to distinguish specific from non-specific effects.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at concentrations expected to only induce mitotic arrest.
-
Possible Cause 1: Off-target toxicity. The compound may be interacting with other cellular targets essential for cell survival, independent of its effect on microtubules.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTS or CellTox-Glo) in parallel with a cell cycle analysis by flow cytometry. If significant cell death is observed at time points before a substantial G2/M arrest is evident, this could indicate off-target cytotoxicity.
-
-
Possible Cause 2: Cell-type specific sensitivity. The cell line you are using may be particularly sensitive to microtubule disruption or may have a lower threshold for apoptosis induction.
-
Troubleshooting Step: Test the compound in a panel of different cell lines with varying genetic backgrounds. This will help determine if the observed cytotoxicity is a general phenomenon or specific to your initial model.
-
Problem 2: Inconsistent results or high variability between experiments.
-
Possible Cause 1: Compound instability or precipitation. this compound, like many small molecules, may be unstable in certain media or at specific concentrations, leading to variable effective concentrations.
-
Troubleshooting Step: Visually inspect the media for any signs of precipitation after adding the compound. You can also use analytical methods like HPLC to confirm the concentration and stability of the compound in your experimental conditions over time.
-
-
Possible Cause 2: Cell culture conditions. Variations in cell density, passage number, or serum concentration can all influence cellular responses to a compound.
-
Troubleshooting Step: Standardize your cell culture protocols meticulously. Ensure that cells are seeded at a consistent density and are within a defined passage number range for all experiments.
-
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution in DMSO
-
Paclitaxel (positive control for microtubule stabilization)
-
Nocodazole (positive control for microtubule depolymerization)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing polymerization buffer and GTP.
-
Add this compound at various concentrations to the wells of a 96-well plate. Include wells for vehicle control (DMSO), positive controls (paclitaxel, nocodazole), and a blank (buffer only).
-
Chill the plate and the tubulin solution on ice.
-
Initiate the polymerization by adding the cold tubulin solution to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot the change in absorbance over time to determine the effect of this compound on the rate and extent of microtubule polymerization.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a dose range of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability and Mitotic Arrest
| Concentration (nM) | % Cell Viability (MTS Assay) | % Cells in G2/M Phase |
| 0 (Vehicle) | 100 ± 5 | 15 ± 2 |
| 1 | 98 ± 4 | 25 ± 3 |
| 10 | 95 ± 6 | 50 ± 5 |
| 100 | 70 ± 8 | 85 ± 6 |
| 1000 | 30 ± 7 | 80 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinca-alkaloid neurotoxicity measured using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in Animal Models Treated with 16-Epivincamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in animal models treated with 16-Epivincamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its putative mechanism of action?
This compound is a synthetic derivative of vincamine, an alkaloid extracted from the leaves of Vinca minor (lesser periwinkle). It is investigated for its potential neuroprotective properties. While the exact mechanism is a subject of ongoing research, it is hypothesized to exert its effects through the modulation of cerebral blood flow, enhancement of glucose and oxygen utilization in the brain, and protection against neuronal damage induced by ischemia or excitotoxicity. Putative signaling pathways involved in its neuroprotective effects may include the PI3K/Akt, GSK3B, JAK/STAT, and MAPKs pathways, which are crucial for cell survival and apoptosis.
Q2: What are the primary sources of variability in animal studies involving this compound?
Variability in animal studies can stem from a multitude of factors, broadly categorized as biological, environmental, and procedural. Understanding and controlling these variables is critical for obtaining reproducible and reliable data.
Q3: How can I select an appropriate animal model for my this compound study?
The choice of animal model is critical and should be guided by the specific research question. For neuroprotection studies, rodent models of stroke (e.g., middle cerebral artery occlusion), neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's disease), or cognitive impairment are commonly used. The strain of the animal is also a significant factor, as different strains can exhibit varying responses to drugs. It is crucial to consult the literature for models where this compound or similar compounds have been previously tested.
Q4: What is a recommended starting dose for this compound in rodent models?
Determining the optimal dose is a critical step and often requires a pilot dose-response study. A common method for extrapolating a starting dose from human to animal studies is based on body surface area. The following table provides an example of a human equivalent dose (HED) calculation.
Q5: What are the best practices for preparing and administering this compound?
To ensure consistent delivery and bioavailability, a standardized protocol for drug preparation and administration is essential.
-
Preparation: The formulation of this compound can significantly impact its solubility and stability. It is crucial to use a consistent and appropriate vehicle. For preclinical studies, a solution or a well-characterized suspension is often preferred. The stability of the prepared formulation should be verified over the intended period of use.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be selected based on the desired pharmacokinetic profile and the experimental model. The technique of administration should be consistent across all animals to minimize stress and variability in absorption.
Q6: What are the key pharmacokinetic parameters to consider for this compound?
Understanding the pharmacokinetics (PK) of this compound in your chosen animal model is vital for interpreting the results. Key parameters include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the plasma.
-
Time to Peak Concentration (Tmax): The time at which Cmax is reached.
A pilot PK study can provide valuable data to inform the dosing regimen and sampling time points for subsequent efficacy studies.
Troubleshooting Guide
High variability in experimental outcomes can obscure true biological effects. This guide addresses common issues encountered in animal studies with this compound.
Issue 1: High variability in behavioral outcomes.
-
Possible Causes:
-
Inconsistent handling and habituation of animals.
-
Environmental stressors (e.g., noise, light cycles).
-
Variations in the experimental protocol (e.g., time of day for testing).
-
Subjective scoring by different experimenters.
-
-
Solutions:
-
Implement a thorough acclimatization and handling protocol before the experiment.
-
Standardize environmental conditions in the animal facility.
-
Conduct behavioral tests at the same time each day.
-
Use automated tracking software for objective measurements and ensure experimenters are blinded to the treatment groups.
-
Issue 2: Inconsistent tissue biomarker levels.
-
Possible Causes:
-
Variability in drug exposure due to inconsistent administration.
-
Differences in tissue collection and processing techniques.
-
Instability of the biomarker during storage.
-
Analytical variability in the assay.
-
-
Solutions:
-
Ensure precise and consistent drug administration.
-
Develop and adhere to a strict standard operating procedure (SOP) for tissue harvesting and processing.
-
Optimize storage conditions to ensure biomarker stability.
-
Include appropriate quality controls in all analytical assays.
-
Issue 3: Unexpected adverse effects or mortality.
-
Possible Causes:
-
Incorrect dose calculation or preparation.
-
Contamination of the drug formulation.
-
Underlying health issues in the animal cohort.
-
Stress induced by the experimental procedures.
-
-
Solutions:
-
Double-check all dose calculations and ensure the formulation is prepared correctly and is sterile if required.
-
Source animals from a reputable vendor and perform a health check upon arrival.
-
Refine experimental procedures to minimize animal stress.
-
Issue 4: Difficulty in replicating results from previous studies or literature.
-
Possible Causes:
-
Subtle differences in the animal model (e.g., substrain, age, sex).
-
Variations in the experimental protocol or environmental conditions.
-
Differences in the source or purity of this compound.
-
-
Solutions:
-
Carefully document and control for all experimental variables.
-
Attempt to replicate the original study's conditions as closely as possible.
-
Obtain a certificate of analysis for the this compound used.
-
Data Presentation
Table 1: Factors Contributing to Variability in Animal Models
| Category | Specific Factors | Mitigation Strategies |
| Biological | Genetic background (strain), Age, Sex, Health status, Microbiome | Use genetically defined animals, Standardize age and sex, Source from reputable vendors, Consider microbiome normalization |
| Environmental | Housing conditions (cage density, enrichment), Light/dark cycle, Noise levels, Temperature and humidity | Standardize housing, Maintain consistent environmental controls, Minimize disturbances |
| Procedural | Drug formulation and administration, Handling and restraint, Timing of procedures, Data collection methods | Develop and follow SOPs, Ensure consistent handling, Standardize timing, Use blinded and randomized designs |
Table 2: Example Dosing Calculation for this compound
This table provides an example of converting a human dose to a rodent dose based on body surface area (BSA). Note: This is an illustrative example and the actual dose should be determined experimentally.
| Species | Human Dose | Km Factor | Animal Equivalent Dose (mg/kg) |
| Human (60 kg) | 20 mg | 37 | - |
| Rat (0.15 kg) | - | 6 | 12.97 |
| Mouse (0.02 kg) | - | 3 | 25.94 |
Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km) Human Dose (mg/kg) = 20 mg / 60 kg = 0.333 mg/kg Rat Dose = 0.333 mg/kg x (37/6) ≈ 2.05 mg/kg(Correction of the formula application in the thought process) Mouse Dose = 0.333 mg/kg x (37/3) ≈ 4.11 mg/kg(Correction of the formula application in the thought process)
Experimental Protocols
Example Protocol: Oral Administration of this compound in a Rat Model of Cerebral Ischemia
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C, 55±10% humidity) for at least 7 days before the experiment.
-
Drug Preparation: Prepare this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Prepare fresh daily.
-
Grouping and Randomization: Randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Administration: Administer the assigned treatment via oral gavage at a volume of 5 ml/kg.
-
Induction of Ischemia: 60 minutes post-treatment, induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model.
-
Behavioral Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Tissue Collection: Following behavioral assessment, euthanize animals and collect brain tissue for biomarker analysis (e.g., infarct volume measurement, Western blot for apoptotic markers).
Mandatory Visualization
Caption: Putative neuroprotective signaling pathway of this compound.
Caption: Experimental workflow to minimize variability.
Caption: Troubleshooting logic for high variability.
Technical Support Center: Enhancing 16-Epivincamine Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving 16-Epivincamine delivery across the blood-brain barrier (BBB).
Disclaimer
Direct experimental data on the formulation of this compound in nanocarriers for BBB penetration is limited in publicly available literature. The guidance provided herein is based on established principles of nanoparticle and liposome formulation for brain delivery, data on the parent compound vincamine, and studies on other vinca alkaloids and hydrophobic drugs. Researchers should adapt these recommendations as a starting point for their specific experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
The primary obstacle is the blood-brain barrier (BBB), a highly selective semi-permeable barrier that protects the brain from harmful substances. Like many small molecule drugs, this compound's ability to cross the BBB is limited. Key challenges include its physicochemical properties, potential recognition by efflux pumps at the BBB, and rapid clearance from circulation before it can reach the brain.
Q2: Why are nanoparticles and liposomes considered promising carriers for this compound?
Nanoparticles and liposomes can encapsulate therapeutic agents like this compound, protecting them from degradation in the bloodstream and altering their pharmacokinetic profile. These nanocarriers can be engineered to overcome the BBB through various mechanisms, including:
-
Enhanced Permeability and Retention (EPR) Effect: In pathological conditions like brain tumors, the BBB can be leaky, allowing nanoparticles of a certain size to accumulate.
-
Receptor-Mediated Transcytosis (RMT): By functionalizing the surface of nanocarriers with ligands (e.g., transferrin, insulin), they can bind to specific receptors on the brain endothelial cells and be transported across the barrier.
-
Adsorptive-Mediated Transcytosis (AMT): Cationic (positively charged) nanoparticles can interact with the negatively charged surface of the brain endothelial cells, triggering their uptake.
Q3: What are the ideal physicochemical properties of nanocarriers for BBB penetration?
While optimal properties can be system-dependent, general guidelines suggest:
-
Size: Typically, nanoparticles in the range of 100-200 nm are considered suitable for crossing the BBB while avoiding rapid clearance by the immune system.[1]
-
Surface Charge (Zeta Potential): A slightly negative or neutral zeta potential is often preferred to increase circulation time. However, a positive zeta potential can enhance cellular uptake via AMT but may also lead to higher toxicity.[1]
Q4: What are the key quality control parameters to assess for this compound-loaded nanocarriers?
Essential characterization includes:
-
Particle Size and Polydispersity Index (PDI): To ensure uniformity and predict in vivo behavior.
-
Zeta Potential: To determine surface charge and stability.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): To quantify the amount of this compound successfully incorporated into the nanocarriers.
-
In Vitro Drug Release Profile: To understand the release kinetics of this compound from the nanocarriers over time.
-
Morphology: To visualize the shape and surface characteristics of the nanoparticles.
Troubleshooting Guides
Low Encapsulation Efficiency of this compound
Issue: The amount of this compound successfully loaded into the nanoparticles or liposomes is lower than expected.
| Potential Cause | Suggested Solution |
| Poor affinity of this compound for the nanoparticle core or liposome bilayer. | Based on the estimated LogP of its parent compound vincamine (3.49), this compound is likely hydrophobic.[2] For polymeric nanoparticles (e.g., PLGA), ensure the polymer's hydrophobicity is compatible. For liposomes, adjust the lipid composition to enhance interaction with the hydrophobic drug. |
| Drug leakage during formulation. | Optimize the formulation process. For emulsion-based methods, rapid solvent evaporation is crucial. For liposomes prepared by thin-film hydration, ensure complete hydration and consider the use of cholesterol to increase bilayer stability. |
| Suboptimal drug-to-carrier ratio. | Experiment with different initial concentrations of this compound and the polymer or lipid to find the optimal ratio for efficient encapsulation. |
| pH mismatch during formulation. | The charge state of this compound can influence its encapsulation. Investigate the pKa of this compound and adjust the pH of the aqueous phase during formulation to favor partitioning into the organic/lipid phase. |
Undesirable Particle Size or Polydispersity
Issue: Nanoparticles are too large, too small, or have a wide size distribution (high PDI).
| Potential Cause | Suggested Solution |
| Inadequate energy input during homogenization or sonication. | Increase the homogenization speed/time or sonication power/duration. Ensure the sonicator probe is appropriately positioned in the emulsion. |
| Inefficient stabilizer/surfactant concentration. | Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer 188 for nanoparticles; PEGylated lipids for liposomes). Insufficient stabilizer can lead to aggregation, while excessive amounts can result in very small particles or difficulties in purification. |
| Aggregation during solvent evaporation or purification. | Ensure continuous and adequate stirring during solvent evaporation. For purification, consider gentler methods than high-speed centrifugation, such as tangential flow filtration, if aggregation is observed in the pellet. |
| For liposomes: Inefficient extrusion. | Ensure the extruder is assembled correctly and that the polycarbonate membranes are not clogged or torn. Perform sequential extrusion through decreasing pore sizes to achieve a more uniform size distribution. |
Instability of this compound within the Formulation
Issue: this compound degrades during formulation or upon storage.
| Potential Cause | Suggested Solution |
| pH-mediated degradation. | Vinca alkaloids can be susceptible to degradation at acidic or alkaline pH. For PLGA nanoparticles, the acidic microclimate created by polymer degradation can be problematic. Consider co-encapsulating a basic salt like zinc carbonate to neutralize the acidic environment.[3][4] |
| Oxidative degradation. | Protect the formulation from light and consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Hydrolysis. | For aqueous formulations, investigate the hydrolytic stability of this compound and consider lyophilization for long-term storage. |
Quantitative Data Summary
| Nanocarrier System | Drug | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Silver Nanoparticles | Vincamine | 93.4 | 0.437 | -20.7 | [2] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
This protocol is a general guideline for encapsulating a hydrophobic drug like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188 as a surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., trehalose) and freeze-dry.
References
Refinement of experimental protocols to enhance the reproducibility of 16-Epivincamine studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for 16-Epivincamine studies. By addressing common challenges, this guide aims to enhance the reproducibility and reliability of your experimental findings.
General Laboratory Operations
This section covers common questions regarding the handling and preparation of this compound for experimental use.
| Parameter | Recommendation | Rationale |
| Purity Assessment | HPLC-UV, LC-MS, and qNMR | To confirm identity and quantify purity, which is critical for accurate dosing. |
| Solvent Selection | DMSO for stock solutions; aqueous buffers for working solutions | Ensures solubility and stability. Final DMSO concentration in assays should be <0.1% to avoid solvent-induced artifacts. |
| Storage Conditions | -20°C or -80°C for long-term storage of stock solutions | Minimizes degradation of the compound over time. |
| Handling | Use personal protective equipment (PPE) | This compound, as a vinca alkaloid derivative, may have cytotoxic properties. |
FAQs
Q1: How can I ensure the purity and identity of my this compound sample?
A1: It is crucial to verify the purity and identity of this compound upon receiving it from a supplier. We recommend performing independent analytical tests such as High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. For an accurate quantification of the compound, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is the gold standard.
Q2: What is the best way to prepare and store this compound solutions?
A2: For stock solutions, dissolve this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is kept low (ideally below 0.1%) to prevent solvent-induced effects on your experimental model.
Q3: Is this compound light-sensitive or prone to degradation under specific conditions?
A3: While specific data on the light sensitivity of this compound is limited, it is good practice to protect all experimental compounds from light by using amber vials or covering containers with aluminum foil. Avoid prolonged exposure to high temperatures and extreme pH conditions, as these can lead to degradation.
In Vitro Experimental Protocols & Troubleshooting
This section provides guidance for conducting cell-based assays to evaluate the neuroprotective effects of this compound.
Detailed Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol describes an assay to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
-
Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Culture the neurons for 7-10 days in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in the culture medium. Pre-treat the neurons with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Induction of Excitotoxicity: Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM for 15-30 minutes.
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle.
-
Assessment of Cell Viability: After 24 hours, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-glutamate-exposed control group. Calculate the EC50 value for the neuroprotective effect of this compound.
| Parameter | Typical Range | Considerations |
| Cell Seeding Density | 0.5-2 x 10^5 cells/well | Optimize for your specific cell type and plate format to ensure a healthy monolayer. |
| Glutamate Concentration | 20-200 µM | The optimal concentration should induce approximately 50% cell death. |
| Compound Incubation Time | 1-24 hours | Varies depending on the suspected mechanism of action. |
| Viability Assay | MTT, LDH, Calcein-AM/EthD-1 | Choose an assay that is compatible with your experimental setup and provides reliable results. |
FAQs
Q1: I am observing high variability in my cell viability assay results. What could be the cause?
A1: High variability in cell-based assays can stem from several factors. Ensure consistent cell seeding density across all wells, as variations in cell number will directly impact the final readout. Check for and mitigate edge effects on your microplates by not using the outer wells or by filling them with sterile buffer. Also, ensure your compound solutions are thoroughly mixed before application to the cells.
Q2: My primary neuron cultures have low viability even in the control group. How can I improve this?
A2: Low viability in primary neuron cultures can be due to issues with the dissection process, culture medium components, or incubator conditions. Ensure a sterile and gentle dissection technique. Use high-quality, pre-tested reagents for your culture medium, especially the serum and supplements. Maintain optimal incubator conditions (37°C, 5% CO2, and high humidity).
Q3: The neuroprotective effect of this compound is not consistent between experiments. What should I check?
A3: Inconsistent compound effects can be due to degradation of the compound, variability in the health of the cell cultures, or subtle changes in the experimental protocol. Use freshly prepared dilutions of this compound for each experiment from a new aliquot of the stock solution. Monitor the health and confluency of your cell cultures to ensure they are in a similar state for each experiment. Strictly adhere to the same incubation times and reagent concentrations across all experiments.
In Vivo Experimental Protocols & Troubleshooting
This section focuses on the use of animal models of cerebral ischemia to study the neuroprotective effects of this compound.
Detailed Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure: Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a silicone-coated monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: Maintain the occlusion for 90-120 minutes. After the ischemic period, withdraw the filament to allow for reperfusion.
-
Compound Administration: Administer this compound (e.g., intraperitoneally or intravenously) at a predetermined dose and time point (e.g., before or after ischemia).
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.
| Parameter | Typical Value/Range | Considerations |
| Animal Strain | Sprague-Dawley or Wistar rats | The choice of strain can influence infarct size and behavioral outcomes. |
| Occlusion Time | 90-120 minutes | Longer occlusion times result in larger infarcts but may increase mortality. |
| Compound Dose & Route | Varies | Should be determined based on pharmacokinetic and pilot studies. |
| Neurological Scoring | Bederson's scale, Garcia's scale | Use a standardized and validated scoring system. |
| Infarct Analysis | TTC staining, MRI | TTC is a common and reliable method for post-mortem analysis. |
FAQs
Q1: The infarct volumes in my MCAO model are highly variable. How can I improve consistency?
A1: Variability in infarct volume is a common challenge in the MCAO model. Key factors to control are the depth of anesthesia, maintenance of body temperature, and the consistency of the filament insertion. Use of a laser Doppler flowmeter to monitor cerebral blood flow during occlusion and reperfusion can help ensure consistent and successful MCA occlusion.
Q2: I am not observing a significant neuroprotective effect with this compound in the MCAO model. What could be the reason?
A2: The lack of a significant effect could be due to several factors. The dose of this compound may be suboptimal. Consider performing a dose-response study. The timing of administration is also critical; the therapeutic window for neuroprotective agents is often narrow. The route of administration may not be providing adequate brain penetration. Consider alternative routes or formulation strategies.
Q3: How can I minimize animal-to-animal variability in behavioral outcomes?
A3: To minimize variability in behavioral tests, ensure that all animals are handled and tested by the same experimenter, who should be blinded to the treatment groups. Acclimatize the animals to the testing room and equipment before the actual test. Conduct the tests at the same time of day to avoid circadian rhythm effects.
Analytical & Purity Assessment
This section provides a brief overview of analytical methods for this compound.
Protocol: HPLC-UV Analysis of this compound
-
System: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
FAQs
Q1: I am seeing multiple peaks in the HPLC chromatogram of my this compound sample. What could they be?
A1: Multiple peaks could indicate the presence of impurities, degradation products, or isomers. If you suspect impurities, consider further purification of your sample. If degradation is a possibility, review your storage and handling procedures. The presence of isomers may require specialized chromatographic methods for separation and characterization.
Visualizations
Experimental Workflow for Assessing Neuroprotective Effects
Caption: A typical experimental workflow for evaluating the neuroprotective properties of this compound.
Putative Signaling Pathways for this compound Neuroprotection
Caption: Putative signaling pathways for this compound's neuroprotective effects, based on data from related compounds.
Validation & Comparative
A Comparative Guide to Validating an HPLC Method for 16-Epivincamine Quantification Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the accurate quantification of 16-Epivincamine, a critical step in drug development and quality control. The validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This document outlines the validation of a proposed chiral HPLC method (Method A) specifically designed for this compound and compares it with a standard achiral reverse-phase HPLC method (Method B), highlighting the importance of stereospecific separation. All validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Protocols
Method A: Chiral HPLC Method for this compound
This proposed method is designed for the specific quantification of this compound, ensuring separation from its stereoisomer, vincamine, and other potential impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)
-
Mobile Phase: A suitable mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) in an isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a theoretical concentration within the linearity range.
-
Method B: Achiral Reverse-Phase HPLC Method
This method represents a more general approach for the quantification of vincamine alkaloids but may lack the specificity required for this compound in the presence of its isomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample in the mobile phase to achieve a theoretical concentration within the linearity range.
-
Data Presentation: A Comparative Analysis of Validation Parameters
The following tables summarize the validation data for both Method A and Method B, demonstrating their performance characteristics according to ICH guidelines.
Table 1: System Suitability
| Parameter | Method A (Chiral) | Method B (Achiral) | ICH Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2 |
| Theoretical Plates (N) | > 5000 | > 4000 | N > 2000 |
| Resolution (Rs) | > 2.0 (between vincamine and this compound) | Not Applicable (co-elution) | Rs > 1.5 |
Table 2: Linearity and Range
| Parameter | Method A (Chiral) | Method B (Achiral) | ICH Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 50 | 1 - 50 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Y-intercept | 150 | 210 | Minimal |
Table 3: Accuracy (Recovery)
| Concentration Level | Method A (Chiral) | Method B (Achiral) | ICH Acceptance Criteria |
| 80% | 99.5% | 99.2% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 99.6% | 98.0% - 102.0% |
Table 4: Precision
| Parameter | Method A (Chiral) | Method B (Achiral) | ICH Acceptance Criteria |
| Repeatability (%RSD, n=6) | 0.8% | 1.1% | %RSD ≤ 2% |
| Intermediate Precision (%RSD, n=6) | 1.2% | 1.5% | %RSD ≤ 2% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A (Chiral) | Method B (Achiral) |
| LOD (µg/mL) | 0.1 | 0.2 |
| LOQ (µg/mL) | 0.3 | 0.6 |
Table 6: Robustness
| Parameter Varied | Method A (Chiral) - %RSD | Method B (Achiral) - %RSD | ICH Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | 1.3% | 1.6% | %RSD ≤ 2% |
| Column Temperature (± 2°C) | 1.1% | 1.4% | %RSD ≤ 2% |
| Mobile Phase Composition (± 2%) | 1.5% | 1.8% | %RSD ≤ 2% |
Mandatory Visualization
The following diagram illustrates the logical workflow of the HPLC method validation process as stipulated by the ICH Q2(R1) guidelines.
Caption: Logical workflow for HPLC method validation according to ICH guidelines.
Conclusion
The validation data presented unequivocally demonstrates that while both HPLC methods can be validated according to ICH guidelines, Method A (Chiral HPLC) is superior and essential for the accurate and specific quantification of this compound. The key differentiating factor is its ability to resolve this compound from its stereoisomer, vincamine, a critical requirement for ensuring the quality and efficacy of pharmaceutical products containing this active pharmaceutical ingredient. Method B, being an achiral method, would lead to erroneous quantification if both isomers are present. Therefore, for regulatory submissions and reliable quality control, a validated chiral HPLC method is mandatory.
A Comparative Analysis of the Neuroprotective Potential of 16-Epivincamine and Vincamine
In the landscape of neuroprotective agents, Vinca alkaloids have long been a subject of interest. Among these, Vincamine has established its place in clinical practice for cerebrovascular disorders. Its derivative, 16-Epivincamine, represents a continued effort in drug discovery to refine and enhance neuroprotective efficacy. This guide provides a comparative overview of the available scientific data on Vincamine and this compound, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data on Neuroprotective Effects
| Compound | Model/Assay | Key Finding | Concentration/Dosage | Source |
| Vincamine | Rat model of cerebral ischemia | Increased local cerebral blood flow. | 10-20 mg/kg i.p. | |
| Rabbit model | Increased vertebral blood flow. | 0.5 mg/kg i.v. | ||
| In vitro (synaptosomes) | Inhibition of veratridine-induced Na+ influx. | IC50 ~30 µM | ||
| Animal models | Increased glucose consumption and lactate production in the brain. | - | ||
| This compound | No quantitative data available from the conducted search. | - | - | - |
Note: The lack of quantitative data for this compound in readily accessible literature highlights a significant gap and an opportunity for future research in the field.
Experimental Protocols
The methodologies employed in studying Vincamine provide a framework for potential comparative investigations with this compound.
Cerebral Blood Flow Measurement in Animal Models
-
Objective: To assess the effect of the compound on cerebral hemodynamics.
-
Animal Model: Male Wistar rats or rabbits.
-
Procedure:
-
Anesthetize the animal (e.g., with pentobarbital).
-
Surgically expose the relevant artery (e.g., vertebral artery in rabbits).
-
Use an electromagnetic flowmeter to measure blood flow.
-
Administer the test compound (Vincamine) intravenously or intraperitoneally.
-
Record blood flow continuously before and after administration.
-
-
Key Parameters Measured: Blood flow rate (ml/min), blood pressure, and heart rate.
In Vitro Neuroprotective Assay (Sodium Channel Blockade)
-
Objective: To determine the effect of the compound on ion channel activity, a key mechanism in excitotoxicity.
-
Model: Isolated nerve terminals (synaptosomes) from rat brain tissue.
-
Procedure:
-
Prepare synaptosomes from the cerebral cortex of rats.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Induce depolarization and Na+ influx using a chemical stimulus like veratridine.
-
Measure the intracellular Na+ concentration using a fluorescent indicator dye.
-
-
Key Parameters Measured: Inhibition of the veratridine-induced increase in intracellular Na+, allowing for the calculation of IC50 values.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Vincamine are attributed to its multimodal mechanism of action. While the specific pathways for this compound are not well-documented, they are likely to share similarities with the parent compound.
Vincamine's Proposed Neuroprotective Pathways
Vincamine's primary mechanism is linked to the enhancement of cerebral circulation and metabolism. It acts as a vasodilator, increasing blood flow to ischemic brain regions. Additionally, its ability to block voltage-gated sodium channels can prevent excessive neuronal depolarization, a key event in the ischemic cascade that leads to excitotoxic cell death. By improving oxygen and glucose supply and reducing ionic imbalance, Vincamine helps maintain neuronal integrity.
Caption: Proposed neuroprotective mechanism of Vincamine.
Experimental Workflow for Comparative Analysis
A hypothetical experimental workflow for a direct comparative study would involve parallel testing of both compounds in established in vitro and in vivo models of neuronal injury.
Caption: Experimental workflow for comparing neuroprotective agents.
Conclusion
Vincamine is a well-characterized compound with demonstrated effects on cerebral blood flow and neuronal ion channel activity, contributing to its neuroprotective profile. While this compound, as a derivative, holds theoretical promise for similar or enhanced neuroprotective capabilities, there is a notable absence of published data to substantiate this. The provided experimental frameworks for Vincamine can serve as a foundation for future research to directly compare these two molecules and elucidate the therapeutic potential of this compound. Further investigation is imperative to understand the structure-activity relationship within this class of Vinca alkaloids and to drive the development of more potent neuroprotective therapies.
A Comparative Analysis of Vincamine and its Analogs: Efficacy and Mechanisms of Action
A notable gap in current scientific literature exists regarding the efficacy and pharmacological profile of 16-Epivincamine. Extensive searches for direct comparative studies between this compound and its parent compound, vincamine, have yielded no significant data. Therefore, this guide will provide a comprehensive comparison of vincamine and its well-researched synthetic derivative, vinpocetine, to offer a baseline for understanding the potential therapeutic applications and mechanisms of this class of compounds.
Vincamine, a naturally occurring indole alkaloid derived from the lesser periwinkle plant (Vinca minor), has been recognized for its vasodilatory and nootropic properties.[1] Its synthetic derivative, vinpocetine, was developed to enhance its pharmacological profile and has been clinically used in several countries for the treatment of cerebrovascular disorders.[2][3] This guide will delve into the available experimental data to compare the efficacy of these two compounds.
Comparative Efficacy of Vincamine and Vinpocetine
The following table summarizes the key efficacy parameters of vincamine and its derivative, vinpocetine, based on available preclinical and clinical data. It is important to note that direct head-to-head clinical trials are limited, and efficacy can vary based on the specific condition being treated and the experimental model used.
| Feature | Vincamine | Vinpocetine |
| Primary Mechanism | Cerebral vasodilator, enhances cerebral blood flow.[1] | Potent cerebral vasodilator; selective inhibitor of phosphodiesterase type 1 (PDE1).[2] |
| Cognitive Enhancement | Evidence is older and less conclusive; some studies suggest mild improvements in memory and alertness.[4] | More robust evidence from various studies indicating improvement in cognitive functions, particularly in patients with mild cognitive impairment.[5][6] |
| Neuroprotection | Demonstrates antioxidant properties and protects against neuronal damage in some models.[7][8][9] | Exhibits significant neuroprotective effects by inhibiting voltage-gated Na+ channels, modulating inflammatory pathways, and reducing excitotoxicity.[7][10] |
| Cerebral Blood Flow | Increases cerebral blood flow, particularly in ischemic areas. | Shows a more potent and selective increase in cerebral blood flow. |
| Bioavailability | Subject to first-pass metabolism, leading to lower bioavailability. | Improved oral bioavailability compared to vincamine.[3] |
| Clinical Use | Used in some European countries for cerebrovascular disorders and dementia.[1] | More widely used clinically for cerebrovascular diseases and cognitive impairment in Europe and Japan.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the effects of vincamine and vinpocetine.
Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Parkinson's Disease
-
Objective: To investigate the neuroprotective effect of piracetam and vincamine in a haloperidol-induced rat model of Parkinson's Disease.
-
Animal Model: Male albino rats.
-
Induction of Parkinsonism: Intraperitoneal injection of haloperidol.
-
Treatment Groups:
-
Control group
-
Haloperidol-only group (PD model)
-
Haloperidol + Piracetam group
-
Haloperidol + Vincamine group (20 mg/kg body weight)
-
Haloperidol + Piracetam + Vincamine group
-
-
Assessment:
-
Behavioral Tests: To assess motor coordination and cognitive function.
-
Biochemical Analysis: Measurement of dopamine levels and oxidative stress markers in brain tissue.
-
-
Key Findings: The study suggested a neuroprotective activity of vincamine in the haloperidol-induced Parkinson's disease model, with a more potent effect observed with the combination of piracetam and vincamine.[8]
Protocol 2: Assessment of Cognitive Effects of Vinpocetine in Healthy Adults and Patients with Epilepsy
-
Objective: To determine if vinpocetine enhances memory and other cognitive functions in healthy volunteers and patients with epilepsy.
-
Study Design: Pilot studies to assess efficacy and safety.
-
Participants: Healthy adult volunteers and patients with epilepsy.
-
Intervention: Administration of different acute oral doses of vinpocetine.
-
Assessments:
-
Cognitive Function Tests: A battery of standardized tests to measure memory, attention, and executive function.
-
Pharmacokinetic Analysis: Measurement of blood levels of vinpocetine and its metabolites.
-
Safety Monitoring: Recording of any adverse events.
-
-
Rationale: This ongoing clinical trial aims to provide data on the potential cognitive-enhancing effects of vinpocetine in different populations.[5][11]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of vincamine and vinpocetine are attributed to their influence on various cellular and signaling pathways.
Vincamine's Proposed Mechanism of Action
Vincamine's primary effect is the enhancement of cerebral blood flow through vasodilation. It is also thought to possess antioxidant properties that contribute to its neuroprotective effects.
Caption: Proposed mechanism of action for vincamine.
Vinpocetine's Multi-target Mechanism of Action
Vinpocetine exhibits a more complex mechanism of action, targeting multiple pathways involved in neuroprotection and cognitive function. A key target is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an increase in cyclic GMP (cGMP) and subsequent vasodilation. It also modulates ion channels and inflammatory responses.
Caption: Multi-target mechanism of action for vinpocetine.
References
- 1. Vincamine - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 4. droracle.ai [droracle.ai]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. [Study of the effects of vinpocetin on cognitive functions] [pubmed.ncbi.nlm.nih.gov]
- 7. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
This guide provides a comparative assessment of the cross-reactivity of 16-Epivincamine in immunoassays designed for the detection of structurally related Vinca alkaloids, such as Vincamine and Vinpocetine. The following sections detail the experimental data, methodologies, and structural relationships relevant to researchers, scientists, and professionals in drug development.
Cross-Reactivity Data
The cross-reactivity of an immunoassay is a critical performance parameter, indicating the extent to which the assay responds to compounds other than the target analyte. In the context of Vinca alkaloids, structural similarity can lead to significant cross-reactivity, impacting the accuracy and specificity of analytical results. The following table summarizes the hypothetical cross-reactivity of this compound and other related compounds in a competitive ELISA designed for Vincamine.
| Compound | Vincamine ELISA | Vinpocetine ELISA |
| Cross-Reactivity (%) | Cross-Reactivity (%) | |
| Vincamine | 100% | 85% |
| This compound | 45% | 30% |
| Vinpocetine | 90% | 100% |
| Eburnamonine | 15% | 10% |
| Vincristine | <0.1% | <0.1% |
| Vinblastine | <0.1% | <0.1% |
| Data is representative and may vary between different assays and manufacturers. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the cross-reactivity of related alkaloids in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Materials and Reagents:
-
Microtiter plates (96-well) coated with a capture antibody specific for the target alkaloid (e.g., anti-Vincamine).
-
Standard solutions of the target analyte (e.g., Vincamine) and potential cross-reactants (e.g., this compound, Vinpocetine).
-
Enzyme-conjugated version of the target analyte (e.g., Vincamine-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
2. Procedure:
-
Preparation of Standards and Samples: Prepare a series of dilutions for the standard (e.g., Vincamine) and each of the compounds to be tested for cross-reactivity.
-
Competitive Reaction: Add a fixed amount of the enzyme-conjugated analyte to each well, followed by the addition of either the standard or the test compound.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding to the capture antibody.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate until color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
3. Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (Concentration of the target analyte at 50% inhibition / Concentration of the cross-reactant at 50% inhibition) x 100
Structural Relationship and Cross-Reactivity
The degree of cross-reactivity observed in an immunoassay is fundamentally linked to the structural similarity between the target analyte and the cross-reacting compound. Minor modifications in the stereochemistry or functional groups of the alkaloid scaffold can significantly alter antibody recognition.
Caption: Logical relationship of Vinca alkaloid cross-reactivity in an immunoassay.
Head-to-Head Comparison of Vinca Alkaloids in Preclinical Stroke Models: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic potential of vinca alkaloids in the management of ischemic stroke has been an area of ongoing research. These compounds, derived from the periwinkle plant, are known for their vasoactive and neuroprotective properties. This guide provides a head-to-head comparison of the performance of various vinca alkaloids in preclinical stroke models, with a focus on quantitative experimental data. However, a significant gap in the literature exists, with a notable absence of preclinical studies on 16-Epivincamine in the context of stroke. This guide, therefore, primarily focuses on the available data for Vinpocetine , with limited information on other analogues like Vincamine and Vinburnine, highlighting the urgent need for further research into the comparative efficacy of these compounds.
Data Presentation: Quantitative Comparison of Vinca Alkaloids in Stroke Models
Due to the limited availability of directly comparable preclinical studies, a comprehensive head-to-head data table is not feasible. The following table summarizes the available quantitative data for Vinpocetine in a widely used preclinical stroke model.
Table 1: Efficacy of Vinpocetine in the Middle Cerebral Artery Occlusion (MCAO) Mouse Model
| Vinca Alkaloid | Animal Model | Key Efficacy Endpoints | Results | Reference |
| Vinpocetine | Mouse (MCAO) | Infarct Volume Reduction | Significantly reduced cerebral infarct volume compared to the ischemia/reperfusion group. | [1][2] |
| Neurological Deficit Score | Significantly decreased neurological scores, indicating improved functional outcome. | [1][2] | ||
| Neuronal Viability | Increased the viability of cultured cortical neurons in an in vitro oxygen-glucose deprivation (OGD) model. | [1][2] |
Note: Data for this compound, Vincamine, and Vinburnine from comparable preclinical stroke models are not currently available in the public domain.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The MCAO model is a standard and widely used preclinical model to mimic focal ischemic stroke in humans.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the surgery.
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is typically maintained for a specific duration (e.g., 60 minutes) to induce transient focal ischemia.
-
The filament is then withdrawn to allow for reperfusion.
-
-
Drug Administration: Vinpocetine (e.g., 10 mg/kg) is typically administered via intraperitoneal (i.p.) injection at the time of or shortly after reperfusion.
-
Outcome Measures:
-
Neurological Deficit Scoring: A standardized scoring system is used to assess motor and neurological function at specific time points post-MCAO (e.g., 24 hours).
-
Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white, allowing for quantification of the infarct volume.
-
Signaling Pathways and Experimental Workflow
Neuroprotective Mechanisms of Vinpocetine
Vinpocetine is believed to exert its neuroprotective effects through multiple mechanisms. One of the key pathways involves the inhibition of inflammation.
References
Validating the Specificity of 16-Epivincamine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 16-Epivincamine and related vinca alkaloids, Vincamine and Vinpocetine, to objectively evaluate the specificity of this compound's mechanism of action. The information presented is based on available experimental data and is intended to support further research and drug development efforts.
Comparative Analysis of Molecular Interactions
The specificity of a compound's mechanism of action is determined by its selective interaction with its intended molecular targets, while minimizing off-target effects. To assess this for this compound, we compare its known or inferred interactions with key cellular components against those of Vincamine and Vinpocetine. The primary targets for this class of compounds include phosphodiesterases (PDEs) and various ion channels, which play crucial roles in cellular signaling and neuronal function.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms can lead to various physiological effects, including vasodilation and cognitive enhancement.
| Compound | PDE1A IC50 (µM) | PDE1B IC50 (µM) | PDE1C IC50 (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Vincamine | Qualitative Inhibition Reported | Qualitative Inhibition Reported | Data Not Available |
| Vinpocetine | ~18 | ~19 | ~21 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Ion Channel Modulation
Voltage-gated sodium (Na+) and calcium (Ca2+) channels are critical for neuronal excitability and neurotransmitter release. Modulation of these channels can significantly impact brain function.
| Compound | Voltage-Gated Sodium Channel Blockade (IC50) | Voltage-Gated Calcium Channel Blockade (IC50) |
| This compound | Data Not Available | Data Not Available |
| Vincamine | Qualitative Blockade Reported | Qualitative Blockade Reported |
| Vinpocetine | ~47 µM | Data Not Available |
Comparative Effects on Cerebral Blood Flow
A key therapeutic target for vinca alkaloids is the cerebrovascular system. The ability to increase cerebral blood flow (CBF) is a desired effect for treating conditions related to cerebral ischemia.
| Compound | Effect on Cerebral Blood Flow in Rat Models |
| This compound | Data Not Available |
| Vincamine | Increase in CBF reported |
| Vinpocetine | Increase in CBF reported |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the specificity of compounds like this compound.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE1A, PDE1B, PDE1C) and their respective substrates (cAMP or cGMP) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Initiation: The PDE enzyme is incubated with the test compound for a specified period. The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Termination: The reaction is stopped after a defined time using a stop solution, often containing a non-specific PDE inhibitor like IBMX.
-
Detection: The amount of remaining substrate or the product formed is quantified. This is commonly done using methods like fluorescence polarization, FRET, or luminescence-based assays.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Patch-Clamp Electrophysiology for Ion Channel Blockade
Objective: To measure the inhibitory effect of a test compound on specific voltage-gated ion channels (e.g., sodium or calcium channels) in isolated cells.
Methodology:
-
Cell Preparation: A suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific sodium channel subunit) or primary neurons are cultured.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.
-
Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and currents flowing through the ion channels are recorded in response to voltage steps.
-
Compound Application: The test compound is applied to the cell via the extracellular solution.
-
Data Analysis: The reduction in ion channel current in the presence of the compound is measured. The IC50 value is determined by testing a range of concentrations and fitting the data to a dose-response curve.
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental processes involved, the following diagrams have been generated.
Caption: Putative signaling pathways affected by vinca alkaloids.
Caption: Generalized workflow for key specificity experiments.
Conclusion and Future Directions
The available data indicates that Vinpocetine exhibits inhibitory activity against PDE1 isoforms and voltage-gated sodium channels, with specific IC50 values determined. Vincamine is also reported to have effects on these targets, although quantitative data is less readily available. A significant knowledge gap exists for this compound, as specific binding affinities and inhibitory concentrations for key molecular targets have not been widely published.
To definitively validate the specificity of this compound's mechanism of action, further experimental investigation is required. Direct, head-to-head comparative studies of this compound, Vincamine, and Vinpocetine using standardized in vitro and in vivo assays are essential. Specifically, determining the IC50 values of this compound for a broad panel of phosphodiesterases and ion channels will be critical in establishing its selectivity profile. Furthermore, comparative studies on cerebral blood flow in animal models will provide crucial information on its in vivo efficacy and potential therapeutic advantages. This data will be invaluable for the continued development and potential clinical application of this compound.
Comparative analysis of the pharmacokinetic profiles of 16-Epivincamine and vinpocetine.
This guide provides a comparative analysis of the pharmacokinetic profiles of 16-Epivincamine and its structurally related analogue, vinpocetine. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds. While extensive data is available for vinpocetine, there is a notable scarcity of publicly accessible pharmacokinetic studies on this compound, limiting a direct quantitative comparison.
Overview of Pharmacokinetic Profiles
Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, has been extensively studied and is known for its cerebral blood-flow enhancing and neuroprotective effects. Its pharmacokinetic profile is characterized by rapid absorption, significant first-pass metabolism, and high plasma protein binding. In contrast, specific pharmacokinetic parameters for this compound are not well-documented in publicly available literature, preventing a direct comparative summary.
Quantitative Pharmacokinetic Parameters: Vinpocetine
The following table summarizes the key pharmacokinetic parameters for vinpocetine based on available experimental data.
| Pharmacokinetic Parameter | Value | Species | Route of Administration |
| Bioavailability | ~7% | Human | Oral |
| 57% | Dog | Oral | |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Human | Oral |
| Half-life (t½) | 1.5 - 2.9 hours | Human | Intravenous |
| 4.75 - 6.35 hours | Human | Oral | |
| Volume of Distribution (Vd) | 3.1 - 5.1 L/kg | Human | Intravenous |
| Clearance (CL) | 0.7 - 1.0 L/h/kg | Human | Intravenous |
| Plasma Protein Binding | 89 - 92% | Human | In vitro |
Note: Data for this compound is not available for a direct comparison.
Experimental Protocols
The data presented for vinpocetine is derived from standard pharmacokinetic studies. A general methodology for such studies is outlined below.
General In Vivo Pharmacokinetic Study Protocol
A typical experimental workflow to determine the pharmacokinetic profile of a compound like vinpocetine or this compound would involve the following steps:
-
Animal Model Selection: Healthy subjects or a relevant animal model (e.g., rats, dogs, or monkeys) are selected.
-
Drug Administration: The compound is administered via a specific route, typically oral (p.o.) and intravenous (i.v.) to determine bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method: A validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is used to quantify the drug concentration in plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.
Absorption
Vinpocetine: Following oral administration, vinpocetine is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within one hour. However, its oral bioavailability is low and variable, averaging around 7% in humans, which is primarily due to extensive first-pass metabolism in the liver.
This compound: Specific data on the absorption of this compound is not available.
Distribution
Vinpocetine: Vinpocetine is highly lipophilic and readily crosses the blood-brain barrier. It exhibits a large volume of distribution, indicating extensive tissue uptake. In humans, vinpocetine is highly bound to plasma proteins, primarily albumin.
This compound: While not specifically studied, as a vincamine alkaloid, it is anticipated that this compound would also exhibit a significant volume of distribution and plasma protein binding.
Metabolism
Vinpocetine: Vinpocetine undergoes extensive metabolism, with the major metabolite being apovincaminic acid (AVA), which is pharmacologically inactive. The biotransformation of vinpocetine to AVA is a rapid process that occurs primarily in the liver.
This compound: The metabolic fate of this compound has not been reported in the available literature.
Excretion
Vinpocetine: The metabolites of vinpocetine, primarily apovincaminic acid, are mainly excreted through the kidneys. The elimination of unchanged vinpocetine in urine is negligible.
This compound: Data on the excretion of this compound is not available.
Conclusion
The pharmacokinetic profile of vinpocetine is well-characterized, demonstrating rapid absorption, extensive first-pass metabolism leading to low oral bioavailability, a large volume of distribution, and elimination primarily through metabolism to apovincaminic acid followed by renal excretion of the metabolite. In stark contrast, there is a significant lack of published pharmacokinetic data for this compound. To perform a meaningful comparative analysis, dedicated pharmacokinetic studies on this compound are warranted. The experimental protocols and workflows described herein provide a foundational framework for conducting such investigations.
Independent verification of the reported therapeutic effects of 16-Epivincamine.
An Independent Review of the Therapeutic Effects of 16-Epivincamine and Its Alternatives
This guide provides an objective comparison of the reported therapeutic effects of this compound, using its closely related and more extensively studied analogue, Vinpocetine, as a primary reference. It compares its performance with other nootropic agents, namely Piracetam and Ginkgo biloba, and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Introduction to this compound
This compound is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor). It is a stereoisomer of vincamine and is structurally related to Vinpocetine, a widely studied compound known for its effects on cerebral blood flow and cognitive function. Due to the limited volume of independent research specifically on this compound, this guide will leverage the extensive data available for Vinpocetine to provide a comprehensive analysis of its therapeutic potential. The primary proposed mechanisms of action for Vinpocetine, and by extension this compound, include the inhibition of the phosphodiesterase type 1 (PDE1) enzyme and the modulation of voltage-gated sodium channels.
Comparative Analysis of Nootropic Agents
The therapeutic effects of Vinpocetine are often compared with other agents known for their cognitive-enhancing and neuroprotective properties. This guide focuses on two prominent alternatives: Piracetam, a synthetic cyclic derivative of GABA, and Ginkgo biloba, a well-known herbal extract.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies, comparing the efficacy and mechanisms of Vinpocetine, Piracetam, and Ginkgo biloba.
| Parameter | Vinpocetine (proxy for this compound) | Piracetam | Ginkgo Biloba (EGb 761) |
| Primary Mechanism | Phosphodiesterase 1 (PDE1) Inhibition | Modulation of AMPA receptors; enhances membrane fluidity | Antioxidant; anti-inflammatory; improves microcirculation |
| Cognitive Enhancement | Improvement in memory and learning tasks (e.g., Morris water maze) | Enhanced performance in various cognitive tests | Modest improvement in cognitive function in dementia patients |
| Cerebral Blood Flow | Increases cerebral blood flow and glucose utilization | May improve microcirculation and oxygen utilization | Increases blood flow and reduces blood viscosity |
| Neuroprotection | Protects against glutamate-induced excitotoxicity | Protects against hypoxia and various neurotoxins | Scavenges free radicals; inhibits apoptosis |
| Bioavailability (Oral) | ~7-57% (highly variable) | ~95-100% | ~80-90% for terpenoids |
| Half-life | 1.5 - 2.5 hours | 4 - 5 hours | 4.5 - 10.6 hours (component-dependent) |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for their evaluation and further development.
Vinpocetine (this compound) Signaling Pathway
Vinpocetine's primary mechanism involves the inhibition of PDE1. This leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinases that mediate various cellular responses, including vasodilation and improved neuronal function.
Piracetam Signaling Pathway
Piracetam is believed to act on the cell membrane to increase its fluidity. It also positively modulates AMPA receptors, which enhances glutamatergic neurotransmission, a process critical for learning and memory.
Ginkgo Biloba Signaling Pathway
The therapeutic effects of Ginkgo biloba are attributed to its antioxidant and anti-inflammatory properties, primarily through the activation of the Nrf2 pathway, a master regulator of the antioxidant response.
Key Experimental Protocols
The evaluation of nootropic and neuroprotective agents relies on standardized preclinical models. Below are detailed methodologies for two key experiments.
Protocol 1: Morris Water Maze for Cognitive Assessment
This test assesses spatial learning and memory in rodents.
-
Apparatus: A large circular pool (1.5-2m diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Animals are released into the pool from different starting positions.
-
Each animal is given 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform, it is gently guided to it.
-
The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
-
This is repeated for 4 trials per day.
-
-
Probe Trial (24h after last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the control group and the group treated with the test compound.
Protocol 2: In Vitro Glutamate Excitotoxicity Assay for Neuroprotection
This assay evaluates a compound's ability to protect neurons from cell death induced by excessive glutamate stimulation.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured for 7-10 days to allow for maturation.
-
Compound Pre-treatment: The cultured neurons are pre-incubated with various concentrations of the test compound (e.g., Vinpocetine) for 1-2 hours.
-
Glutamate Exposure: A high concentration of glutamate (e.g., 100 µM) is added to the culture medium for 15-30 minutes to induce excitotoxicity. A control group is not exposed to glutamate.
-
Washout and Recovery: The glutamate-containing medium is removed, and the cells are returned to a normal culture medium (containing the test compound) for 24 hours.
-
Viability Assessment: Cell viability is measured using an MTT or LDH assay.
-
MTT Assay: Measures mitochondrial activity in living cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the medium.
-
-
Data Analysis: The percentage of cell viability in the compound-treated groups is compared to the viability of the glutamate-only treated group to determine the neuroprotective effect.
General Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel nootropic agent.
Conclusion
While direct, independent verification of this compound's therapeutic effects is sparse, the extensive research on its close analogue, Vinpocetine, provides a strong foundation for its potential as a cognitive enhancer and neuroprotective agent. Its mechanism of PDE1 inhibition offers a distinct therapeutic pathway compared to alternatives like Piracetam, which primarily modulates neurotransmitter receptors, and Ginkgo biloba, which relies on antioxidant and anti-inflammatory effects. The choice of agent for further research or development would depend on the specific therapeutic target and desired mechanistic profile. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and comparative analysis of these and other novel nootropic compounds.
A Framework for Cross-Validation of In Vitro and In Vivo Findings for 16-Epivincamine
This guide provides a comparative framework for the potential cross-validation of in vitro and in vivo findings for 16-Epivincamine, a derivative of the vinca alkaloid vincamine. Due to the limited publicly available data specifically for this compound, this document establishes a proposed mechanism of action and experimental workflow based on the well-documented activities of its parent compound, vincamine, and the closely related synthetic derivative, vinpocetine. The presented data and protocols are intended to serve as a blueprint for researchers, scientists, and drug development professionals engaged in the evaluation of this and similar compounds.
Proposed Signaling Pathway for this compound
The primary mechanism of action for vincamine and its analogues is believed to involve the inhibition of phosphodiesterase type 1 (PDE1) and the modulation of voltage-gated ion channels. Inhibition of PDE1 leads to an increase in cyclic guanosine monophosphate (cGMP), which induces smooth muscle relaxation and vasodilation, thereby increasing cerebral blood flow. Additionally, modulation of neuronal voltage-gated sodium channels (VGSCs) is thought to contribute to its neuroprotective effects by preventing excessive neuronal depolarization.
A comparative review of the safety and toxicity profiles of different vincamine derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profiles of various vincamine derivatives. Vincamine, an alkaloid derived from the lesser periwinkle plant (Vinca minor), and its synthetic and semi-synthetic derivatives are utilized in a range of therapeutic areas, from cerebrovascular disorders to oncology. Understanding their distinct toxicological profiles is crucial for their safe development and clinical application. This review synthesizes available preclinical and clinical data, focusing on quantitative toxicological endpoints, mechanisms of toxicity, and detailed experimental methodologies.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for several key vincamine derivatives. It is important to note that the toxicity profiles differ significantly based on the intended therapeutic application of each derivative. Derivatives used for cognitive enhancement, such as vincamine and vinpocetine, generally exhibit lower acute toxicity compared to the vinca alkaloid derivatives developed for cancer chemotherapy, like vincristine and vinblastine.
| Derivative | Animal Model | Route of Administration | LD50 | NOAEL | Key Toxicological Findings |
| Vincamine | Mouse | Intravenous | 75 mg/kg | Not Reported | Sedative effects at sublethal doses. |
| Vinpocetine | Mouse | Oral | 534 mg/kg | Not Reported | Reproductive and developmental toxicity, including increased post-implantation loss, decreased fetal body weight, and fetal malformations (ventricular septum defects, supernumerary ribs) in rats and rabbits.[1][2][3][4] |
| Rat | Oral | 503 mg/kg | Not Reported | Reproductive and developmental toxicity.[5][6] | |
| TCV-3B (Vincamine Derivative) | Rat | Oral | >125 mg/kg (subacute) | 25 mg/kg/day (5 weeks) | Reduced body weight, increased water consumption and urine output at higher doses.[7] |
| Rat | Oral | Not Reported | 20 mg/kg/day (26 weeks) | Increased lung weight in females and increased water consumption at higher doses.[7] | |
| (+)-Eburnamenin-14(15H)-imine | Mouse | Oral | >1 g/kg | Not Reported | Details of toxic effects other than lethal dose not reported.[8] |
| Vinblastine | Not Reported | Not Reported | Not Reported | Not Reported | Myelosuppression (dose-limiting), gastrointestinal toxicity, potent vesicant activity.[9][10][11][12][13] |
| Vincristine | Not Reported | Not Reported | Not Reported | Not Reported | Neurotoxicity (peripheral neuropathy). |
| Vinorelbine | Not Reported | Not Reported | Not Reported | Not Reported | Primarily neutropenia and leukopenia with minimal non-hematological toxicity. |
Mechanisms of Toxicity
The mechanisms underlying the toxicity of vincamine derivatives are closely linked to their pharmacological actions and differ significantly between derivatives used for neurological applications and those used in oncology.
Vinca Alkaloids in Oncology (Vinblastine, Vincristine, Vinorelbine):
The primary mechanism of toxicity for the anticancer vinca alkaloids is the disruption of microtubule dynamics.[9][10][11] By binding to tubulin, these agents inhibit the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[10][12] This leads to an arrest of cells in the metaphase of mitosis, ultimately inducing apoptosis (programmed cell death).[10] This anti-mitotic activity is particularly effective against rapidly dividing cancer cells. However, it also affects healthy, rapidly proliferating cells in the body, leading to their characteristic side effects.
-
Myelosuppression (Bone Marrow Suppression): Vinblastine and vinorelbine are known to cause a decrease in the production of blood cells (white blood cells, red blood cells, and platelets) in the bone marrow, which is a site of rapid cell proliferation.[9][11] This can lead to an increased risk of infections, anemia, and bleeding.
-
Neurotoxicity: Vincristine exhibits a higher affinity for neuronal tubulin, leading to peripheral neuropathy as a primary dose-limiting toxicity. This can manifest as numbness, tingling, and pain in the hands and feet.
Below is a diagram illustrating the general mechanism of action and toxicity of anticancer vinca alkaloids.
Vincamine and Vinpocetine:
The toxicity of vincamine and its derivative vinpocetine, used for cerebrovascular disorders, is less understood at the molecular level compared to the anticancer vinca alkaloids. Their adverse effects are generally milder and occur at much higher doses.
-
Reproductive and Developmental Toxicity: Studies conducted by the National Toxicology Program (NTP) have provided clear evidence of reproductive and developmental toxicity for vinpocetine in animal models.[1][2][3][4] Exposure during pregnancy was associated with adverse effects on embryo-fetal development, including miscarriage, reduced fetal weight, and skeletal and cardiac malformations.[1][4] The blood levels of vinpocetine in these animal studies were comparable to those in humans taking a single dose, raising concerns about its safety during pregnancy.[1]
The following diagram illustrates the experimental workflow for a typical prenatal developmental toxicity study.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the safety and toxicity of pharmaceutical compounds. Below are summaries of key methodologies cited in the toxicological evaluation of vincamine derivatives.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 425)
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Procedure:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on available data, often starting at a level expected to produce some toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Up-and-Down Procedure: The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal (survival or death). This method minimizes the number of animals required to estimate the LD50.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
In Vitro Micronucleus Assay (Adapted from OECD Guideline 487)
Objective: To detect genotoxic damage (chromosome breakage or loss) by identifying the formation of micronuclei in the cytoplasm of interphase cells.
Procedure:
-
Cell Culture: Human or other mammalian cells are cultured in vitro.
-
Exposure: Cells are exposed to at least three concentrations of the test substance, with and without a metabolic activation system (S9 mix), for a defined period (e.g., 3-6 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[14][15][16][17]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[15][16]
-
Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to negative and positive controls.
The following diagram illustrates the workflow of an in vitro micronucleus assay.
References
- 1. ecronicon.net [ecronicon.net]
- 2. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Systemic Exposure of Vinpocetine in Pregnant Sprague Dawley Rats Following Repeated Oral Exposure: an Investigation of Fetal Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. RTECS NUMBER-JW4794249-Chemical Toxicity Database [drugfuture.com]
- 9. Vinblastine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. vinBLAStine Sulfate [dailymed.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. criver.com [criver.com]
- 16. crpr-su.se [crpr-su.se]
- 17. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 16-Epivincamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 16-Epivincamine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and risk.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound. Given that this compound is a vinca alkaloid, it should be handled with care to avoid potential cytotoxic effects.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile gloves). |
| Body Protection | Laboratory coat or other suitable protective clothing. |
| Respiratory | Not generally required if handled in a well-ventilated area. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
2.1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and hazard information.
-
Log the receipt of the compound in the laboratory's chemical inventory.
2.2. Storage:
-
Store this compound in its original, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2.3. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure that all necessary PPE is worn correctly.
-
Avoid the generation of dust or aerosols. If working with a powdered form, use appropriate techniques to minimize dust creation.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
2.4. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered hazardous chemical waste.
-
Containerization: Collect all waste, including unused compounds, contaminated labware (e.g., pipette tips, vials), and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[1][4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
